T2AA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSKXJRVWVXRI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T2AA PCNA Inhibitor: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proliferating Cell Nuclear Antigen (PCNA) is a critical hub for DNA replication and repair, making it a compelling target for cancer therapy. T2AA, a small molecule inhibitor of PCNA, has emerged as a significant tool for investigating the consequences of disrupting PCNA's multifaceted functions. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and its potential to sensitize cancer cells to conventional chemotherapeutic agents. This document synthesizes preclinical data, outlines key experimental methodologies, and presents visual representations of the inhibitor's functional pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound exerts its effects by directly binding to PCNA and disrupting its critical protein-protein interactions. This inhibition leads to a cascade of events that compromise DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells.
Molecular Binding and Inhibition of Protein-Protein Interactions
Crystallographic studies have revealed that this compound binds to PCNA at two key locations: the PIP-box (PCNA-interacting protein box) binding cavity and a site adjacent to the subunit interface of the PCNA homotrimer.[1] The latter site is strategically located near the Lysine-164 (K164) residue, a critical site for PCNA monoubiquitination, a post-translational modification essential for the recruitment of translesion synthesis (TLS) DNA polymerases.[1]
By occupying these sites, this compound effectively disrupts the interaction between PCNA and a host of proteins that contain a PIP-box motif. Notably, this compound has been shown to inhibit the interaction of PCNA with:
-
DNA Polymerase δ (Polδ): A key replicative polymerase.[2][3][4]
-
p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor that also plays a role in DNA repair.[4]
-
Translesion Synthesis (TLS) Polymerases (Pol η and REV1): Specialized polymerases that are crucial for bypassing DNA lesions.[1]
The inhibition of the PCNA/PIP-box peptide interaction by this compound has been quantified with an IC50 value of approximately 1 µM.[1][4]
Downstream Cellular Consequences
The disruption of these vital protein-protein interactions by this compound leads to several significant downstream cellular effects:
-
Inhibition of DNA Replication: By preventing the association of Polδ with PCNA on the chromatin, this compound effectively stalls DNA replication forks, leading to the inhibition of de novo DNA synthesis.[2][4] This triggers a state of replicative stress, evidenced by the phosphorylation of Chk1 and RPA32.[2][4]
-
S-Phase Cell Cycle Arrest: As a direct consequence of DNA replication inhibition, cells treated with this compound arrest in the S-phase of the cell cycle.[2][4]
-
Induction of Apoptosis: The sustained replication stress and inability to complete DNA synthesis ultimately trigger programmed cell death, or apoptosis, in cancer cells.[2][4]
-
Inhibition of Translesion Synthesis (TLS): this compound's interference with the binding of Pol η and REV1 to monoubiquitinated PCNA impairs the cell's ability to perform translesion synthesis.[1] This is a critical mechanism for tolerating DNA damage, particularly the interstrand cross-links (ICLs) induced by platinum-based chemotherapy agents like cisplatin.[1]
Sensitization to Chemotherapy
A key therapeutic implication of this compound's mechanism of action is its ability to sensitize cancer cells to the cytotoxic effects of DNA damaging agents, most notably cisplatin.[5][6]
By inhibiting TLS, this compound prevents the repair of cisplatin-induced ICLs.[1] This leads to the persistence of these lesions, which can cause the collapse of replication forks and the formation of highly toxic DNA double-strand breaks (DSBs).[1][7] The increase in DSBs is confirmed by the enhanced formation of γH2AX and 53BP1 foci, as well as the upregulation of phospho-ATM and phospho-BRCA1, key proteins in the DSB response pathway.[1][7] The synergistic effect of this compound and cisplatin results in a significant increase in cancer cell death compared to treatment with either agent alone.[4][7]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | In vitro binding assay | [1][4] |
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| U2OS | This compound | Inhibition of BrdU incorporation | Dose-dependent decrease | [1] |
| U2OS | This compound + Cisplatin | Increased DNA Damage | Significant increase in γH2AX foci | [2] |
| U2OS | This compound + Cisplatin | Decreased Clonogenic Survival | Significantly less than cisplatin alone | [1][7] |
Note: Specific IC50 values for this compound on various cancer cell lines and detailed quantitative data on apoptosis induction are not consistently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Sensitization to Cisplatin
Caption: this compound binds to PCNA, inhibiting interactions with key replication and repair proteins, leading to replication stress and sensitizing cells to cisplatin-induced DNA damage.
Experimental Workflow: Neutral Comet Assay
Caption: Workflow for assessing DNA double-strand breaks using the neutral comet assay after this compound treatment.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro PCNA-Protein Interaction Assay (Pull-down)
-
Protein Immobilization: Immobilize recombinant GST-tagged p21 or another PIP-box containing protein on glutathione-sepharose beads.
-
Incubation with PCNA: Incubate the immobilized protein with purified recombinant PCNA in a binding buffer (e.g., PBS with 0.1% Tween-20) in the presence of varying concentrations of this compound or DMSO (vehicle control).
-
Washing: Wash the beads extensively with the binding buffer to remove unbound PCNA.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the presence of PCNA by SDS-PAGE and Western blotting using an anti-PCNA antibody.
Immunofluorescence Staining for γH2AX and 53BP1 Foci
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound, cisplatin, or a combination for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope and quantify the number and intensity of foci per nucleus.
Neutral Comet Assay
-
Cell Preparation: Treat cells with this compound and/or cisplatin, then harvest and resuspend a single-cell suspension in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the DNA nucleoids.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer and apply a current. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Clinical Perspective
As of the latest available information, this compound has not entered clinical trials. However, the targeting of PCNA as a therapeutic strategy is an active area of research. Other small molecule inhibitors of PCNA, such as AOH1996 and ATX-101, have advanced into Phase I clinical trials for the treatment of various solid tumors.[3] The progress of these agents underscores the therapeutic potential of PCNA inhibition and provides a strong rationale for the continued investigation of compounds like this compound. The ability of PCNA inhibitors to synergize with established chemotherapies is a particularly promising avenue for future clinical development.
Conclusion
This compound is a potent and specific inhibitor of PCNA, acting through the disruption of key protein-protein interactions that are fundamental to DNA replication and repair. Its ability to induce replication stress, cell cycle arrest, and apoptosis in cancer cells, coupled with its capacity to sensitize these cells to conventional chemotherapy, makes it an invaluable research tool and a promising lead for the development of novel anticancer therapeutics. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further preclinical and translational research aimed at harnessing the therapeutic potential of PCNA inhibition.
References
- 1. Neutral Comet Assay [bio-protocol.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting the "Undruggable": Small-Molecule Inhibitors of Proliferating Cell Nuclear Antigen (PCNA) in the Spotlight in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Facebook [cancer.gov]
- 6. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. facingourrisk.org [facingourrisk.org]
T2AA: A Comprehensive Technical Guide to its Discovery and Development as a PCNA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of T2AA, a novel small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA). This compound disrupts the crucial protein-protein interactions mediated by PCNA, leading to cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA-damaging agents. This document details the quantitative data supporting its activity, comprehensive experimental protocols for key assays, and visual representations of its mechanism and relevant signaling pathways.
Introduction: The Discovery of a Novel PCNA Inhibitor
Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric ring-shaped protein that encircles DNA and acts as a central hub for a multitude of proteins involved in DNA replication and repair. Its critical role in these processes makes it an attractive target for cancer therapy. The discovery of this compound stemmed from the observation that the thyroid hormone 3,3',5-triiodothyronine (T3) could inhibit the binding of proteins containing a PCNA-interacting protein (PIP) box motif to PCNA.[1] Based on the co-crystal structure of the PCNA-T3 complex, this compound (T2 amino alcohol) was designed as a non-hormonal derivative of T3 to specifically disrupt these interactions.[1]
Mechanism of Action: Disrupting the PCNA Interactome
This compound exerts its inhibitory effects by physically binding to PCNA and obstructing its interaction with partner proteins.
Binding to PCNA
Crystallographic studies have revealed that this compound binds to PCNA in a 2:1 stoichiometry. One molecule of this compound occupies the hydrophobic pocket on PCNA that typically accommodates the PIP-box of interacting proteins.[2] A second this compound molecule binds to a shallower cavity at the interface between PCNA subunits, in proximity to the critical Lysine-164 residue.[2][3] This dual-site binding is crucial for its multifaceted inhibitory activity.
Inhibition of Protein-Protein Interactions
The primary mechanism of this compound is the disruption of the interaction between PCNA and proteins containing a PIP-box. This has been demonstrated to inhibit the association of PCNA with key players in DNA replication and repair, including:
-
DNA Polymerase δ (Pol δ): this compound effectively abolishes the interaction between PCNA and Pol δ in cellular chromatin, a critical step for processive DNA synthesis.[1]
-
p21: this compound inhibits the interaction between PCNA and the full-length p21 protein, which is one of the tightest known PCNA ligands.[1]
-
Translesion Synthesis (TLS) Polymerases: this compound hinders the interaction of monoubiquitinated PCNA with TLS polymerases such as Pol η and REV1.[2][3] This is significant as these polymerases are involved in bypassing DNA lesions, a mechanism often exploited by cancer cells to survive DNA damage.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 | ~1 µM | Inhibition of PCNA/PIP-box peptide interaction | [1] |
| Ki | 4.21 ± 0.55 µM | FRET-based PCNA-p15 interaction assay | [4] |
| Binding Stoichiometry | 2:1 | X-ray Crystallography | [5] |
Table 1: In vitro inhibitory and binding constants of this compound.
Cellular Effects of this compound
The inhibition of PCNA-protein interactions by this compound translates into significant cellular consequences, particularly in cancer cells.
Inhibition of DNA Replication and Cell Cycle Arrest
By disrupting the function of the DNA replication machinery, this compound leads to the inhibition of de novo DNA synthesis.[1] This results in a stall of DNA replication forks, causing DNA replication stress.[1] Consequently, cells treated with this compound arrest in the S-phase of the cell cycle.[1]
Induction of Apoptosis and DNA Damage Response
The unresolved replication stress triggered by this compound leads to the induction of early apoptosis in cancer cells.[1] This is accompanied by the phosphorylation of key DNA damage response proteins, Chk1 and RPA32, in the chromatin.[1]
Synergy with DNA-Damaging Agents
A crucial aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin. This compound significantly inhibits translesion DNA synthesis, a pathway that cancer cells use to tolerate cisplatin-induced DNA cross-links.[1] By blocking this repair mechanism, this compound enhances the formation of DNA double-strand breaks (DSBs) and significantly increases the cytotoxicity of cisplatin.[2][3] This synergistic effect has been demonstrated by a significant increase in the phosphorylation of histone H2AX (a marker of DSBs) and a reduction in clonogenic survival when cells are treated with a combination of this compound and cisplatin.[1][2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound binds to PCNA, blocking PIP-box protein interactions and causing replication stress.
Experimental Workflow: Clonogenic Survival Assay
Caption: Workflow for assessing cell survival after this compound and/or cisplatin treatment.
Detailed Experimental Protocols
Inhibition of PCNA/PIP-box Peptide Interaction Assay (ELISA-based)
-
Coating: Coat a 96-well plate with recombinant human PCNA protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Incubation: Add a biotinylated PIP-box containing peptide (e.g., from p21) and varying concentrations of this compound to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cell Culture and Drug Treatment
-
Human cancer cell lines (e.g., U2OS, HeLa) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
For experiments, cells are seeded at a predetermined density and allowed to attach overnight.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution and then diluted to the final desired concentrations in the culture medium for treating the cells. Cisplatin is typically dissolved in saline.
Western Blotting for Phospho-Chk1 and Phospho-RPA32
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and phospho-RPA32 (S4/S8) overnight at 4°C. Also, probe for total Chk1, total RPA32, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Collection: Harvest cells after this compound treatment by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for a specified period (e.g., 24 hours).
-
Recovery: Replace the drug-containing medium with fresh medium and incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: When colonies are visible (at least 50 cells), wash the plates with PBS, fix the colonies with 6% glutaraldehyde, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Calculation: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control. Plot the data as a survival curve.
Conclusion and Future Directions
This compound represents a promising first-in-class PCNA inhibitor with a well-defined mechanism of action. Its ability to disrupt DNA replication and repair processes, induce apoptosis, and synergize with established chemotherapeutics like cisplatin highlights its potential as a novel anti-cancer agent. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to translate these promising findings into clinical applications. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of cancer biology and drug development who are interested in further exploring the therapeutic potential of targeting PCNA.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PCNA dependent cellular activities tolerate dramatic perturbations in PCNA client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct interaction of proliferating cell nuclear antigen with the small subunit of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of T2AA on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T2 amino alcohol (T2AA) is a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a central scaffold protein in DNA replication and repair. By disrupting the interaction between PCNA and its partner proteins containing a PCNA-interacting protein (PIP) box, this compound effectively stalls DNA replication forks, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effect on cell cycle progression, detailed experimental protocols for its study, and a summary of its quantitative effects on cell cycle distribution.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. Proliferating Cell Nuclear Antigen (PCNA) plays a crucial role in this process by acting as a sliding clamp that encircles DNA and recruits a plethora of proteins involved in DNA synthesis, repair, and cell cycle control. The interaction between PCNA and its binding partners is primarily mediated through a conserved motif known as the PIP-box. The small molecule T2 amino alcohol (this compound) was designed as an inhibitor that specifically targets this interaction. By competitively binding to the PIP-box binding pocket on PCNA, this compound displaces essential proteins from the DNA replication and repair machinery, thereby inducing a state of replication stress. This guide will explore the downstream consequences of this compound-mediated PCNA inhibition on cell cycle progression.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound's primary mechanism of action is the disruption of PCNA-protein interactions, which leads to the stalling of DNA replication forks. This replication stress triggers a DNA damage response (DDR), resulting in the activation of checkpoint kinases and subsequent cell cycle arrest, primarily in the S-phase.
This compound-PCNA Signaling Pathway
The inhibition of PCNA by this compound initiates a signaling cascade that culminates in cell cycle arrest. This pathway involves the activation of the ATR-Chk1 signaling axis, a key regulator of the intra-S-phase checkpoint.
T2AA Binding to PCNA: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Proliferating Cell Nuclear Antigen (PCNA) is a critical hub for protein interactions that regulate DNA replication and repair. Its role in these fundamental cellular processes makes it a compelling target for therapeutic intervention, particularly in oncology. T2AA (T2 amino alcohol) is a small molecule inhibitor that has been identified to directly engage PCNA and modulate its function. This technical guide provides an in-depth overview of the binding of this compound to PCNA, including the specific binding sites, quantitative interaction data, detailed experimental protocols for studying this interaction, and the downstream consequences on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on PCNA-targeted therapies.
Introduction to PCNA and the this compound Inhibitor
Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric protein that forms a ring-shaped clamp around DNA. This structure allows it to slide along the DNA duplex, acting as a mobile platform for a multitude of proteins involved in DNA synthesis, repair, and cell cycle control. PCNA orchestrates these processes by coordinating the recruitment and exchange of various enzymes and regulatory proteins at the replication fork.
This compound is a derivative of 3,3',5-triiodothyronine (T3) that has been developed as a specific, non-peptide small molecule inhibitor of PCNA. It has been shown to disrupt key protein-protein interactions mediated by PCNA, leading to the inhibition of DNA replication, cell cycle arrest, and sensitization of cancer cells to DNA damaging agents like cisplatin.
This compound Binding Sites on the PCNA Trimer
Structural and biochemical studies have revealed that this compound binds to the PCNA protein at two distinct sites, leading to its multifaceted inhibitory effects.
-
The PIP-Box Binding Pocket: One molecule of this compound binds within the deep hydrophobic cavity on PCNA that is responsible for recognizing the PCNA-Interacting Protein (PIP) box motif found in many of its binding partners, such as DNA polymerase δ and the cell cycle inhibitor p21.[1][2] By occupying this site, this compound directly competes with and inhibits the binding of PIP-box containing proteins, thereby disrupting processes like DNA replication.
-
The Subunit Interface Site (Adjacent to Lysine 164): A second this compound molecule binds to a shallower cavity located at the interface between two subunits of the PCNA homotrimer.[3] This binding site is critically positioned near Lysine 164 (K164), a key residue that undergoes monoubiquitination in response to DNA damage.[3] This modification is essential for recruiting specialized translesion synthesis (TLS) DNA polymerases, such as polymerase η (pol η) and REV1, to bypass DNA lesions. While this compound does not inhibit the monoubiquitination of PCNA itself, its presence at this secondary site hinders the interaction of monoubiquitinated PCNA with TLS polymerases.[3]
Quantitative Data for this compound-PCNA Interaction
Several studies have quantified the inhibitory potency of this compound on PCNA interactions. The following table summarizes the key quantitative data available.
| Parameter | Description | Value | Assay Method | Reference |
| IC50 | Concentration of this compound that inhibits 50% of PCNA/PIP-box peptide binding. | ~1 µM | Fluorescence Polarization Assay | [2] |
| IC50 | Concentration of this compound that inhibits 50% of PCNA-p15 interaction. | 13.81 ± 2.0 µM | Förster Resonance Energy Transfer (FRET) | [4] |
| Ki | Inhibition constant for this compound disrupting the PCNA-p15 interaction. | 4.21 ± 0.55 µM | FRET-based competitive binding assay | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PCNA and its functional consequences.
Fluorescence Polarization (FP) Assay for PIP-Box Inhibition
This assay quantitatively measures the ability of this compound to competitively inhibit the interaction between PCNA and a fluorescently labeled peptide containing a PIP-box sequence.
Materials:
-
Purified recombinant human PCNA
-
Fluorescently labeled PIP-box peptide (e.g., FITC-p21 peptide)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, non-binding 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a 2X solution of PCNA and a 2X solution of the fluorescently labeled PIP-peptide in the assay buffer. Prepare a serial dilution of this compound at 4X the final desired concentrations.
-
Assay Setup: In each well of the 384-well plate, add:
-
10 µL of the 4X this compound dilution (or vehicle control).
-
10 µL of assay buffer.
-
10 µL of the 2X fluorescent PIP-peptide solution.
-
10 µL of the 2X PCNA solution to initiate the binding reaction.
-
-
Controls:
-
Minimum Polarization (Pmin): Wells containing only the fluorescent peptide and buffer (no PCNA).
-
Maximum Polarization (Pmax): Wells containing the fluorescent peptide, PCNA, and vehicle control (no this compound).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro PCNA Monoubiquitination Assay
This biochemical assay is used to determine if this compound affects the ability of the E3 ligase RAD18 to monoubiquitinate PCNA at Lysine 164.
Materials:
-
Recombinant human PCNA
-
Recombinant Ubiquitin-Activating Enzyme (E1)
-
Recombinant Ubiquitin-Conjugating Enzyme (E2) - Rad6B (HHR6B)
-
Recombinant Ubiquitin Ligase (E3) - Rad18
-
Ubiquitin
-
ATP
-
Ubiquitination Reaction Buffer: 50 mM HEPES pH 7.6, 1 mM MgCl2, 0.05 mM DTT, 1 mM ATP
-
This compound
-
SDS-PAGE gels and Western blotting reagents
-
Anti-PCNA antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme, Rad6B, Rad18, ubiquitin, and purified PCNA.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle-only control.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture for 1 hour at 25°C.[1][5]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with an anti-PCNA antibody. Monoubiquitinated PCNA will appear as a distinct band with a higher molecular weight than unmodified PCNA.
-
Interpretation: Compare the intensity of the monoubiquitinated PCNA band in the this compound-treated samples to the control. No significant change indicates that this compound does not inhibit the enzymatic activity of RAD18 towards PCNA.[3]
Neutral Comet Assay for DNA Double-Strand Breaks
This single-cell gel electrophoresis assay is used to detect DNA double-strand breaks (DSBs). It is particularly useful for assessing the synergistic effect of this compound and DNA damaging agents like cisplatin.
Materials:
-
Cultured cells (e.g., U2OS)
-
Cisplatin
-
This compound
-
Low Melting Point (LMP) Agarose
-
Lysis Buffer (for neutral conditions)
-
Neutral Electrophoresis Buffer
-
DNA stain (e.g., SYBR Gold)
-
CometAssay slides
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with cisplatin for a specified time (e.g., 1 hour). Wash the cells and then incubate with this compound for a further period (e.g., 24 hours). Include controls for untreated cells, cisplatin only, and this compound only.
-
Cell Harvesting and Embedding: Harvest the cells and resuspend them in PBS. Mix the cell suspension with molten LMP agarose at 37°C. Pipette the mixture onto a CometAssay slide and allow it to solidify at 4°C.
-
Lysis: Immerse the slides in cold Lysis Buffer for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold Neutral Electrophoresis Buffer. Apply a voltage (e.g., 1 V/cm) for a duration determined by optimization (e.g., 45 minutes).
-
Staining and Visualization: Gently rinse the slides and stain the DNA with a fluorescent dye. Visualize the slides using a fluorescence microscope.
-
Data Analysis: DSBs allow the DNA to migrate out of the nucleoid, forming a "comet tail." Quantify the amount of DNA in the tail relative to the head using specialized software. A significant increase in the comet tail moment in the cisplatin + this compound group compared to the single-agent controls indicates that this compound enhances the formation of DSBs.[3]
Signaling Pathways and Logical Relationships
The binding of this compound to PCNA initiates a cascade of events that impact critical cellular pathways. The following diagrams, generated using the DOT language, visualize these relationships.
This compound's Dual Inhibition Mechanism on PCNA
Caption: Dual mechanism of this compound action on PCNA.
This compound-Mediated Sensitization to DNA Damage
Caption: this compound enhances cisplatin-induced DNA damage.
This compound Modulation of the Interferon Signaling Pathway
Caption: this compound disrupts PCNA-p-STAT1 association.
Conclusion
This compound represents a significant tool for both basic research and therapeutic development. Its dual-inhibitory mechanism, targeting both the PIP-box and a novel allosteric site near K164, allows for the specific interrogation of PCNA's multifaceted roles in DNA replication and repair. The ability of this compound to sensitize cancer cells to conventional chemotherapeutics like cisplatin highlights the potential of PCNA inhibition as a promising strategy in oncology. The emerging role of PCNA in modulating the interferon signaling pathway, and the disruption of this function by this compound, opens new avenues for exploring the interplay between DNA damage responses and innate immunity. The data and protocols provided in this guide offer a comprehensive resource for advancing the study of PCNA and the development of next-generation inhibitors.
References
- 1. Rad18 guides polη to replication stalling sites through physical interaction and PCNA monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of Rad18 domains for Rad6, ubiquitin, DNA binding and PCNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
An In-depth Technical Guide on T2 Amino Alcohol (T2AA): A Thyroid Hormone T3 Derivative Targeting PCNA
Executive Summary: This document provides a comprehensive technical overview of T2 Amino Alcohol (T2AA), a synthetic derivative of the thyroid hormone 3,3',5-triiodothyronine (T3). Contrary to its parental compound, this compound has been engineered to eliminate thyroid hormone activity and function as a potent inhibitor of Proliferating Cell Nuclear Antigen (PCNA). By disrupting the crucial interactions between PCNA and its partner proteins, this compound effectively stalls DNA replication and repair processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells. This guide details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Re-engineering a Thyroid Hormone into a Cancer Therapeutic
Thyroid hormones are critical regulators of metabolism, growth, and development. 3,3',5-triiodothyronine (T3) is the most potent of these hormones, exerting its effects primarily through nuclear thyroid hormone receptors (TRs). In a novel therapeutic approach, T3 was structurally modified to create T2 Amino Alcohol (this compound). This modification involved the replacement of the carboxylic acid group with an alcohol and the removal of the 3'-iodine atom.[1] These changes result in a molecule with virtually no affinity for thyroid hormone receptors, thereby eliminating its hormonal activity.[1] Instead, this compound was identified as a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair.[2]
Mechanism of Action: Inhibition of PCNA Interaction
This compound's primary mechanism of action is the disruption of the protein-protein interactions between PCNA and proteins containing a PCNA-interacting protein (PIP) box.[1] PCNA is a homotrimeric ring-shaped protein that encircles DNA and acts as a sliding clamp, providing a platform for the recruitment of numerous proteins involved in DNA synthesis and repair.
This compound binds to a hydrophobic pocket on PCNA that is critical for the binding of PIP-box motifs.[3] By occupying this site, this compound competitively inhibits the binding of essential proteins such as DNA polymerase δ, a key enzyme in DNA replication.[1][2] This disruption leads to the stalling of replication forks, induction of DNA replication stress, and ultimately, cell cycle arrest in the S-phase.[2] Furthermore, this compound has been shown to inhibit the interaction of PCNA with proteins involved in DNA repair, such as Pol η and REV1, which are crucial for translesion synthesis.[3][4] This dual inhibition of DNA replication and repair makes this compound a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin.[2][3]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the activity of this compound.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (PCNA/PIP-box peptide interaction) | ~1 µM | In vitro assay | [1][5] |
| Induction of S-phase cell cycle arrest | 20 µM | U2OS and HeLa cells | [2] |
| Enhancement of Cisplatin-induced DNA DSBs | 10 µM | HeLa and U2OS cells | [3] |
Table 1: Bioactivity of this compound
| Cell Line | Treatment | Effect on Clonogenic Survival | Reference |
| HeLa | Cisplatin + this compound (10 µM) | Significantly less survival than cisplatin alone | [3] |
| U2OS | Cisplatin + this compound (10 µM) | Significantly less survival than cisplatin alone | [3] |
Table 2: this compound in Combination Therapy
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | PCNA inhibitor | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide to the Structural Biology of T2AA-PCNA Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional interactions between the small molecule inhibitor T2 amino alcohol (T2AA) and the Proliferating Cell Nuclear Antigen (PCNA). This compound is a promising therapeutic agent that targets fundamental processes of DNA replication and repair through its unique interaction with PCNA. This document details the molecular basis of this interaction, its downstream cellular consequences, and the key experimental methodologies used to elucidate these mechanisms.
Introduction to PCNA and the this compound Inhibitor
Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric protein that forms a ring-shaped clamp around DNA.[1] It acts as a crucial scaffold and processivity factor in DNA replication and repair, coordinating the activities of a multitude of proteins involved in these pathways.[1][2] The functional versatility of PCNA is mediated through its interactions with a host of partner proteins, many of which contain a PCNA-interacting protein (PIP) box motif.[1][3]
T2 amino alcohol (this compound) is a novel, non-peptide small molecule inhibitor of PCNA.[4][5] It was developed as a derivative of 3,3',5-triiodothyronine (T3) and designed to disrupt PCNA-protein interactions without exhibiting thyroid hormone activity.[4][5] this compound has been shown to inhibit the growth of cancer cells and sensitize them to DNA damaging agents like cisplatin, making it a molecule of significant interest in drug development.[3][4][5]
The Structural Basis of this compound-PCNA Interaction
The inhibitory action of this compound stems from its unique bimodal binding to the PCNA trimer, as revealed by X-ray crystallography.[3][6] Unlike its parent compound T3, which binds only to the PIP-box binding cavity, this compound occupies two distinct sites on the PCNA surface.[6]
-
PIP-Box Binding Cavity: One molecule of this compound binds to the deep hydrophobic pocket on PCNA that typically accommodates the PIP-box of partner proteins.[3][6] This competitive binding directly obstructs the recruitment of essential DNA replication and repair factors.
-
Homotrimer Interface: A second this compound molecule binds to a shallow cavity at the interface between PCNA subunits.[3][6] This binding site is strategically located near Lysine-164 (K164), a critical residue that undergoes monoubiquitination.[3][6] This modification is essential for the recruitment of translesion synthesis (TLS) DNA polymerases, such as Pol η and REV1, during the repair of DNA damage.[3]
This dual-site binding is crucial for this compound's mechanism of action, as it not only blocks PIP-box mediated interactions but also allosterically hinders the functions of monoubiquitinated PCNA.[3][6]
Quantitative Data on this compound-PCNA Interaction
The following table summarizes the key quantitative data related to the this compound-PCNA interaction and associated structural studies.
| Parameter | Value | Reference |
| This compound IC50 (vs. PCNA/PIP-box peptide) | ~1 µM | [1][4][5] |
| PCNA-T3 Complex Crystal Structure Resolution | 2.1 Å | [5] |
| Human PCNA Crystal Structure Resolution (PDB: 6FCM) | 2.80 Å | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-PCNA interaction and its cellular effects.
X-ray Crystallography of the this compound-PCNA Complex
This protocol outlines the general workflow for determining the crystal structure of the this compound-PCNA complex.
-
Protein Expression and Purification: Human PCNA is overexpressed in E. coli and purified using a series of chromatography steps (e.g., ion exchange, size exclusion) to achieve high purity.
-
Complex Formation: The purified PCNA is incubated with an excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The this compound-PCNA complex is subjected to extensive crystallization screening using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made screens.[8] This involves mixing the complex with a precipitant solution and allowing it to equilibrate.[8]
-
Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH) are optimized to produce larger, well-diffracting crystals.[8]
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved using molecular replacement with a known PCNA structure as a search model. The this compound molecules are then fitted into the electron density map, and the entire complex is refined to produce the final atomic model.[6][7]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of this compound to PCNA in real-time.
-
Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Purified PCNA is immobilized onto the sensor chip surface via amine coupling. The optimal pH for immobilization is first determined through pH scouting.[9]
-
Analyte Injection: A series of this compound concentrations (typically spanning a range from 0.1 to 10 times the expected Kd) are injected over the chip surface.[10] A reference flow cell without PCNA is used for background subtraction.
-
Data Acquisition: The binding of this compound to PCNA is measured as a change in resonance units (RU) over time, generating a sensorgram.[11] The sensorgram shows an association phase during this compound injection and a dissociation phase during buffer flow.[10][11]
-
Regeneration: The chip surface is regenerated between analyte injections using a mild buffer (e.g., low pH glycine) to remove bound this compound.[9]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Immunofluorescence for PCNA Colocalization
This method is used to visualize the subcellular localization of PCNA and its interacting partners and assess the effect of this compound on these interactions.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, a DNA damaging agent (e.g., cisplatin), or a combination of both for the desired time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS to allow antibody access to intracellular proteins.[12][13]
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour.[12]
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against PCNA and another primary antibody against the protein of interest (e.g., Pol η, REV1) overnight at 4°C.[12]
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies (with contrasting colors) for 1-2 hours at room temperature, protected from light.[13][14]
-
Mounting and Imaging: Coverslips are mounted on slides with an anti-fade mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a confocal microscope.
-
Analysis: Colocalization of the fluorescence signals is quantified to determine the extent to which the two proteins are present in the same subcellular locations.
Neutral Comet Assay for DNA Double-Strand Breaks
This assay is used to quantify the level of DNA double-strand breaks (DSBs) induced by this compound, alone or in combination with other agents.
-
Cell Preparation: A single-cell suspension is prepared from treated and untreated cells.
-
Embedding in Agarose: Approximately 1 x 105 cells/ml are mixed with molten low-melting point agarose (at 37°C) and pipetted onto a coated microscope slide.[3] The agarose is allowed to solidify at 4°C.[3]
-
Lysis: The slides are immersed in a chilled lysis solution for 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.[6][15]
-
Electrophoresis: The slides are placed in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer. Electrophoresis is carried out at a low voltage (e.g., 21 volts) for about 1 hour at 4°C.[3][6]
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green). The slides are then visualized using a fluorescence microscope.
-
Analysis: The migration of fragmented DNA out of the nucleoid creates a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. This is quantified using specialized software.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.
-
Cell Seeding: A known number of single cells are seeded into multi-well plates.
-
Treatment: The cells are treated with various concentrations of this compound, cisplatin, or a combination of both for a specified period.
-
Incubation: The treatment medium is removed, and the cells are incubated in fresh medium for 10-14 days to allow for colony formation.[5]
-
Fixing and Staining: The colonies are fixed with a solution like ethanol and then stained with a dye such as crystal violet.[5][16]
-
Colony Counting: The number of colonies (typically defined as containing at least 50 cells) in each well is counted.
-
Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the untreated control.
Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound signaling pathway in response to DNA damage.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 7. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [en.bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 13. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 14. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 15. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
T2AA's Impact on Translesion DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Translesion DNA Synthesis (TLS) is a critical DNA damage tolerance mechanism that allows cellular replication to bypass lesions in the DNA template, albeit with a higher error rate than normal replication. This process is mediated by specialized TLS polymerases. A key regulator of TLS is the Proliferating Cell Nuclear Antigen (PCNA), a ring-shaped protein that encircles DNA and acts as a scaffold for various DNA polymerases and other factors. The small molecule T2AA (2,3,7,8-tetrachloro-dibenzo-p-dioxin-anchored acetamide) has emerged as a significant inhibitor of PCNA-protein interactions. This technical guide provides an in-depth analysis of this compound's impact on translesion DNA synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. This compound disrupts the crucial interaction between PCNA and TLS polymerases, leading to stalled replication forks, increased DNA damage, and enhanced sensitivity of cancer cells to DNA-damaging agents, highlighting its potential as a therapeutic agent.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound's impact on cellular processes related to translesion DNA synthesis.
Table 1: this compound-mediated Inhibition of Cancer Cell Growth
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Assay | Reference |
| U2OS | Osteosarcoma | ~20 | 24 h | Not specified | [1] |
| HeLa | Cervical Cancer | ~26 | Not specified | Growth Inhibition | [2] |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 h | Cell Proliferation | [2] |
| HeLa | Cervical Cancer | 15.48 ± 0.98 | Not specified | Cytotoxicity | [2] |
Table 2: this compound's Effect on PCNA-Protein Interactions and DNA Damage
| Parameter | Cell Line/System | This compound Concentration (µM) | Effect | Assay | Reference |
| PCNA-Pol δ3 Interaction | U2OS | 20 | Disruption of colocalization | Immunofluorescence | [1] |
| PCNA-p21 Interaction | In vitro | ~1 | Inhibition (IC50) | Pull-down assay | [3] |
| γH2AX foci formation | B16F0, EMT6, HeLa | Varies (in response to radiation) | 4- to 6-fold increase 15 min post-irradiation | Immunofluorescence | [4] |
| γH2AX foci formation | Human fibroblasts | Not specified (in response to UV and alkylating agents) | Time-dependent increase, peaking at 8-12h | Immunofluorescence | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on translesion DNA synthesis.
Immunofluorescence Staining for PCNA and γH2AX
This protocol is for visualizing the subcellular localization of PCNA and the formation of γH2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-1% Triton X-100 in PBS
-
Blocking solution: 1-3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., rabbit anti-PCNA, mouse anti-γH2AX)
-
Fluorochrome-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency. Treat cells with this compound and/or other DNA damaging agents for the specified time.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[6] This step is crucial for allowing antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.[6]
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking solution according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibodies in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
GST Pull-Down Assay for PCNA-Polymerase Interaction
This in vitro assay is used to determine the direct physical interaction between a GST-tagged "bait" protein (e.g., PCNA) and a "prey" protein (e.g., a TLS polymerase).
Materials:
-
Glutathione-Sepharose beads
-
GST-tagged PCNA (bait protein)
-
Cell lysate containing the prey protein (e.g., TLS polymerase) or purified prey protein
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 10-50 mM reduced glutathione in wash buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Preparation of GST-PCNA beads:
-
Wash the Glutathione-Sepharose beads with cold lysis buffer.
-
Incubate the beads with a lysate from cells overexpressing GST-PCNA or with purified GST-PCNA for 1-2 hours at 4°C with gentle rotation to allow the GST-tagged protein to bind to the beads.
-
Wash the beads three times with wash buffer to remove unbound proteins.
-
-
Interaction:
-
Add the cell lysate containing the prey protein to the GST-PCNA-bound beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-protein interaction.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.
-
Alternatively, boil the beads in SDS-PAGE sample buffer to elute the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the prey protein. A band corresponding to the prey protein in the GST-PCNA pull-down but not in a GST-only control indicates a direct interaction. To test the effect of this compound, the compound can be included during the interaction step.
-
Neutral Comet Assay for DNA Double-Strand Breaks
The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA double-strand breaks (DSBs).
Materials:
-
Low-melting-point agarose (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Comet slides or pre-coated slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, with 1% Triton X-100 and 10% DMSO added fresh, pH 10)
-
Neutral electrophoresis buffer (e.g., 90 mM Tris-borate, 2 mM EDTA, pH 8.3)
-
DNA staining solution (e.g., SYBR Gold or ethidium bromide)
Procedure:
-
Cell Preparation: After treatment with this compound and/or a DNA damaging agent, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose:
-
Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (cells:agarose).
-
Quickly pipette 50-75 µL of the mixture onto a comet slide.
-
Place a coverslip over the agarose and let it solidify on a cold flat surface for 10-30 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
-
Electrophoresis:
-
Wash the slides with neutral electrophoresis buffer.
-
Place the slides in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer.
-
Apply a voltage of approximately 1 V/cm for 20-40 minutes.[7] The fragmented DNA (from DSBs) will migrate out of the nucleoid, forming a "comet tail".
-
-
DNA Staining:
-
Gently rinse the slides with distilled water.
-
Stain the DNA by incubating the slides with a fluorescent DNA dye for 20-30 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The tail moment (product of tail length and the fraction of DNA in the tail) is a commonly used metric for DNA damage.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound-induced disruption of DNA synthesis.
Caption: Workflow for investigating this compound's impact on TLS.
Caption: this compound's disruption of the translesion synthesis pathway.
Conclusion
This compound represents a promising small molecule inhibitor with a clear mechanism of action targeting the central DNA replication and repair hub, PCNA. By disrupting the interaction between PCNA and essential polymerases, particularly those involved in translesion synthesis, this compound effectively stalls DNA replication in the face of DNA damage. This leads to an accumulation of DNA double-strand breaks and ultimately pushes cancer cells towards apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other PCNA inhibitors in cancer therapy. The ability of this compound to sensitize cancer cells to existing DNA-damaging agents makes it a particularly attractive candidate for combination therapies. Future research should focus on detailed in vivo studies to validate these findings and to explore the full therapeutic potential of targeting the translesion DNA synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal timing of a γH2AX analysis to predict cellular lethal damage in cultured tumor cell lines after exposure to diagnostic and therapeutic radiation doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Foundational Research of T2AA: A Novel Cancer Therapeutic Targeting PCNA
An In-depth Analysis of the Core Science Behind T2AA's Mechanism of Action and Therapeutic Potential
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the unique vulnerabilities of cancer cells. One such promising agent that has emerged from preclinical research is this compound (T2 amino alcohol), a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). PCNA is a critical protein involved in DNA replication and repair, processes that are often dysregulated in cancer, making it an attractive target for therapeutic intervention. This technical guide synthesizes the foundational research on this compound, detailing its mechanism of action, experimental validation, and potential as a cancer therapeutic, particularly as a chemosensitizing agent.
Core Concept: Targeting PCNA-Mediated DNA Repair
This compound's therapeutic strategy is centered on the inhibition of translesion DNA synthesis (TLS), a DNA damage tolerance pathway that cancer cells often rely on to survive the effects of DNA-damaging chemotherapy.[1] A key regulator of TLS is the monoubiquitination of PCNA at the Lys-164 residue, which facilitates the recruitment of specialized TLS polymerases like pol η and REV1.[1] this compound has been shown to interfere with the interaction between monoubiquitinated PCNA and these TLS polymerases.[1]
Mechanism of Action
The crystal structure of PCNA in complex with this compound reveals that the small molecule binds to a hydrophobic pocket on PCNA, the same pocket that interacts with proteins containing a PCNA-interacting protein (PIP) box.[1][2] This binding action of this compound directly inhibits the interaction between PCNA and essential DNA repair proteins.[1]
Specifically, the research highlights the following key aspects of this compound's mechanism:
-
Inhibition of Monoubiquitinated PCNA Interactions: this compound hinders the interaction of TLS polymerases, such as pol η and REV1, with monoubiquitinated PCNA. It is important to note that this compound does not inhibit the monoubiquitination of PCNA itself but rather obstructs the subsequent protein-protein interactions.[1]
-
Impairment of Interstrand Cross-Link Repair: By disrupting TLS, this compound significantly delays the repair of interstrand DNA cross-links (ICLs), a lethal form of DNA damage induced by agents like cisplatin.[1]
-
Enhancement of DNA Double-Strand Breaks: The inhibition of ICL repair by this compound leads to the accumulation of DNA double-strand breaks (DSBs), a more severe form of DNA damage.[1] This is evidenced by neutral comet assays and the increased formation of colocalized foci of phospho-ATM and 53BP1, which are markers for DSBs.[1]
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound's mechanism of action, interfering with PCNA-mediated DNA repair.
Experimental Validation and Quantitative Data
The foundational research on this compound has been substantiated through a series of key experiments that demonstrate its efficacy in sensitizing cancer cells to chemotherapy.
| Experimental Assay | Cell Lines | Treatment | Key Findings | Reference |
| Clonogenic Survival Assay | Cancer cells | Cisplatin, this compound, Cisplatin + this compound | This compound significantly reduced the clonogenic survival of cancer cells treated with cisplatin compared to cisplatin alone. | [1] |
| Neutral Comet Assay | Cancer cells | Cisplatin, this compound, Cisplatin + this compound | This compound significantly enhanced the formation of DNA double-strand breaks induced by cisplatin. | [1] |
| Immunofluorescence | Cancer cells | Cisplatin, this compound, Cisplatin + this compound | This compound promoted the colocalization of phospho-ATM and 53BP1 foci and upregulated phospho-BRCA1, indicating an increase in DSBs. | [1] |
| In vitro Binding Assay | Purified proteins | Monoubiquitinated PCNA, pol η fragment, this compound | This compound inhibited the binding of a purified pol η fragment to monoubiquitinated PCNA. | [1] |
| Chromatin Fractionation & Co-immunoprecipitation | Cancer cells | This compound | This compound decreased the colocalization of PCNA with pol η and REV1 on chromatin. | [1] |
| Reporter Plasmid Reactivation Assay | Cancer cells | This compound | This compound significantly delayed the reactivation of a reporter plasmid containing an ICL. | [1] |
Detailed Experimental Protocols
Clonogenic Survival Assay:
-
Cancer cells were seeded at a low density in 6-well plates.
-
After 24 hours, cells were treated with varying concentrations of cisplatin, this compound, or a combination of both.
-
The treatment medium was removed after a specified incubation period, and cells were washed with PBS.
-
Fresh medium was added, and cells were allowed to grow for 10-14 days to form colonies.
-
Colonies were fixed with methanol and stained with crystal violet.
-
Colonies containing more than 50 cells were counted, and the surviving fraction was calculated relative to untreated controls.
Neutral Comet Assay (for DSBs):
-
Cells were treated with cisplatin and/or this compound.
-
After treatment, cells were harvested and embedded in low-melting-point agarose on a microscope slide.
-
Slides were immersed in a neutral lysis buffer to remove cell membranes and proteins.
-
Electrophoresis was performed under neutral pH conditions.
-
DNA was stained with a fluorescent dye (e.g., SYBR Green).
-
Comet tails, representing fragmented DNA, were visualized by fluorescence microscopy and quantified using appropriate software.
The experimental workflow for evaluating this compound's chemosensitizing effect is depicted below.
Caption: Experimental workflow for assessing the chemosensitizing effects of this compound.
Future Directions and Therapeutic Implications
The foundational research on this compound strongly suggests its potential as a chemosensitizing agent. By inhibiting a key DNA damage tolerance pathway, this compound can enhance the efficacy of conventional DNA-damaging chemotherapies like cisplatin.[1] This approach could potentially overcome chemoresistance in some tumors and allow for the use of lower, less toxic doses of chemotherapy.
While this compound itself is a derivative of the thyroid hormone T3, it has been shown to lack hormonal activity.[2] Further preclinical and clinical studies are warranted to fully evaluate the therapeutic window and safety profile of this compound and other PCNA inhibitors. The development of molecules like AOH1160, which also targets PCNA but through a potentially different mechanism, underscores the continued interest in this therapeutic strategy.[3] The selective targeting of cancer-associated PCNA isoforms is another promising avenue of research that could lead to more targeted and less toxic therapies.[4]
References
- 1. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apimtherapeutics.com [apimtherapeutics.com]
- 3. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule targeting of transcription-replication conflict for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to the Chemical and Biological Properties of T2AA, a Novel PCNA Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of T2 amino alcohol (T2AA), a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). This compound presents a promising opportunity for researchers, scientists, and drug development professionals in the oncology space. By disrupting the protein-protein interactions essential for DNA replication and repair, this compound demonstrates significant potential as a chemosensitizing agent, particularly in combination with DNA-damaging agents like cisplatin. This document outlines the core chemical properties of this compound, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its biological activity.
Introduction to this compound: A Targeted Approach to DNA Replication and Repair
T2 amino alcohol (this compound) is a synthetic, non-peptide small molecule designed as a derivative of 3,3',5-triiodothyronine (T3) that notably lacks thyroid hormone activity.[1][2] Its primary mechanism of action is the inhibition of Proliferating Cell Nuclear Antigen (PCNA), a critical scaffolding protein in DNA replication and repair.[1][3] this compound competitively binds to the PIP-box binding pocket on PCNA, thereby disrupting its interactions with a multitude of proteins essential for these processes, including DNA polymerase δ.[1][2] This interference with the DNA replication and repair machinery leads to cell cycle arrest, induction of apoptosis, and a heightened sensitivity of cancer cells to conventional chemotherapeutics.[1][2]
Chemical Properties and Synthesis
This compound is characterized by its unique structure, which allows for specific binding to the PCNA protein.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-4-(4-(2-amino-3-hydroxypropyl)-2,6-diiodophenoxy)phenol | |
| Molecular Formula | C₁₅H₁₅I₂NO₃ | |
| Molecular Weight | 527.09 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C for short-term, -80°C for long-term |
Synthesis of this compound
The synthesis of this compound is achieved through the reduction of 3,5-diiodothyronine.
Experimental Protocol: Synthesis of T2 Amino Alcohol (this compound)
This protocol is adapted from Punchihewa et al., J Biol Chem, 2012.[1]
-
Preparation of Reaction Mixture: In a dry reaction vessel under a nitrogen atmosphere, combine 5.5 ml of dry tetrahydrofuran (THF) and 5.0 ml of dry 1,4-dioxane.
-
Addition of Reducing Agent: Add 3.0 ml of a 2 M solution of lithium borohydride in THF to the mixture.
-
Activation: Cool the mixture in an ice bath and add 1.53 ml of chlorotrimethylsilane dropwise.
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes, then re-cool in an ice bath. Add 1.05 g of 3,5-diiodothyronine at once.
-
Reaction Progression: Allow the mixture to stir overnight, gradually reaching ambient temperature.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product using column chromatography to obtain this compound.
Mechanism of Action and Biological Activity
This compound exerts its biological effects by directly targeting PCNA and inhibiting its crucial protein-protein interactions.
Inhibition of PCNA-Protein Interactions
This compound competitively binds to the PIP-box binding site on PCNA, a conserved motif for the interaction of PCNA with numerous proteins involved in DNA replication and repair. This has been demonstrated to disrupt the interaction between PCNA and key partners like p21 and DNA polymerase δ.[1]
Table 2: In Vitro Activity of this compound
| Assay | IC₅₀ Value | Reference |
| Inhibition of PCNA/PIP-box peptide interaction | ~1 µM | [1] |
Experimental Protocol: PCNA-p21 Interaction Pull-Down Assay
This protocol is a general guideline based on the methodology described by Punchihewa et al., 2012.[1]
-
Immobilization of p21: Recombinant full-length p21 protein is immobilized on cobalt beads.
-
Binding Reaction: Incubate the p21-coated beads with purified PCNA protein in a suitable binding buffer.
-
Inhibitor Treatment: In parallel experiments, add varying concentrations of this compound to the PCNA and p21-bead mixture.
-
Incubation: Incubate the mixtures at 4°C for 2-4 hours with gentle rotation to allow for protein-protein interaction.
-
Washing: Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound PCNA.
-
Elution and Analysis: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer). Analyze the eluates by SDS-PAGE and Western blotting using an anti-PCNA antibody to visualize the amount of PCNA that was pulled down. A dose-dependent decrease in the PCNA band intensity in the presence of this compound indicates inhibition of the PCNA-p21 interaction.
Inhibition of DNA Synthesis and Cell Cycle Arrest
By disrupting the interaction between PCNA and DNA polymerases, this compound effectively inhibits de novo DNA synthesis. This leads to an arrest of the cell cycle, primarily in the S-phase.[1]
Experimental Protocol: BrdU Incorporation Assay for DNA Synthesis
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
BrdU Labeling: Add 10 µM BrdU to each well and incubate for 1-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells with a formaldehyde-based fixative, followed by denaturation of the DNA with 2N HCl to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development and Quantification: Add a TMB substrate and measure the absorbance at 450 nm using a microplate reader. A decrease in absorbance indicates inhibition of DNA synthesis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat U2OS cells with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the S-phase peak is indicative of this compound-induced cell cycle arrest.
Sensitization to Chemotherapeutic Agents
A key therapeutic application of this compound is its ability to sensitize cancer cells to DNA-damaging agents like cisplatin. By inhibiting DNA repair mechanisms, this compound enhances the cytotoxic effects of these drugs.[3][4]
Experimental Protocol: Clonogenic Survival Assay
-
Cell Seeding: Seed U2OS cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of cisplatin, this compound, or a combination of both for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (containing at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. A synergistic effect is observed when the combination of this compound and cisplatin results in a lower surviving fraction than either agent alone.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized through its impact on key cellular processes.
Caption: this compound inhibits PCNA, blocking DNA replication and repair, leading to apoptosis and synergy with cisplatin.
Conclusion
This compound represents a promising new frontier in targeted cancer therapy. Its well-defined mechanism of action, centered on the inhibition of the master regulator PCNA, provides a strong rationale for its further development. The ability of this compound to sensitize cancer cells to existing chemotherapeutic agents opens up new avenues for combination therapies that could overcome drug resistance and improve patient outcomes. This technical guide provides a foundational understanding of this compound's chemical and biological properties, offering a valuable resource for researchers dedicated to advancing the field of oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.
References
- 1. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
T2AA Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA (T2 amino alcohol) is a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA).[1] PCNA is a critical protein involved in DNA replication and repair, acting as a scaffold for numerous proteins that participate in these essential cellular processes. This compound functions by disrupting the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box motif. This interference with PCNA's scaffolding function leads to the inhibition of DNA synthesis, induction of cell cycle arrest, and sensitization of cancer cells to DNA-damaging agents. These characteristics make this compound a valuable tool for cancer research and a potential candidate for combination cancer therapy.
This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments. It is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to investigate the cellular effects of this compound.
Mechanism of Action
This compound primarily exerts its effects by binding to PCNA and disrupting its ability to interact with PIP-box containing proteins. This disruption has several downstream consequences:
-
Inhibition of DNA Replication: By preventing the binding of DNA polymerases and other replication factors to PCNA, this compound stalls DNA replication forks, leading to an arrest in the S-phase of the cell cycle.[1]
-
Induction of DNA Damage Response: The stalling of replication forks triggers a DNA damage response (DDR), characterized by the phosphorylation of checkpoint kinases such as Chk1 and the accumulation of DNA double-strand breaks (DSBs).[1][2]
-
Sensitization to Chemotherapeutic Agents: this compound's inhibition of DNA repair pathways, such as translesion synthesis (TLS), makes cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents like cisplatin.[1][2]
-
Modulation of Interferon Signaling: this compound has been shown to downregulate the expression of interferon-stimulated genes (ISGs), suggesting a role in modulating the innate immune response.[3]
-
Induction of Apoptosis: The accumulation of DNA damage and cell cycle arrest ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[1]
Data Presentation
This compound Efficacy and Optimal Concentrations
| Parameter | Cell Line | Value | Reference |
| IC50 (PCNA-PIP box interaction) | - | ~1 µM | [1] |
| Effective Concentration (Cell Growth Inhibition) | U2OS, HeLa | 10 - 20 µM | [1] |
| Concentration for S-Phase Arrest | U2OS | 20 µM | [1] |
| Concentration for Apoptosis Induction | U2OS | 2 µM | [4] |
| Concentration for Cisplatin Sensitization | General | 10 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value for growth inhibition.
Materials:
-
This compound
-
Target cancer cell lines (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effect of this compound, alone or in combination with other agents like cisplatin, on the ability of single cells to form colonies.
Materials:
-
This compound
-
Cisplatin (optional)
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or cisplatin for a specified duration (e.g., 24 hours).
-
Recovery: After treatment, wash the cells with PBS and replace the treatment medium with fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases. For example, in U2OS osteosarcoma cells, untreated populations might show a distribution of approximately 50-60% in G1, 20-30% in S, and 15-25% in G2/M phase.[5][6]
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol is used to verify the disruption of the PCNA-PIP box protein interaction by this compound.
Materials:
-
This compound
-
Target cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against PCNA
-
Antibody against a known PIP-box containing protein (e.g., p21)
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the anti-PCNA antibody. Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PCNA and the PIP-box protein of interest.
-
Data Analysis: Compare the amount of the co-immunoprecipitated PIP-box protein in this compound-treated versus untreated samples to assess the inhibitory effect of this compound.
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: General experimental workflow for this compound.
Caption: this compound and the DNA Damage Response.
Caption: this compound's effect on Interferon signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal T2AA Concentration for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of T2AA (T2 amino alcohol), a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), for in vitro research. This compound functions by disrupting the interaction between PCNA and proteins containing a PIP-box motif, thereby inhibiting DNA replication and repair processes. This makes it a valuable tool for studying DNA metabolism and for potential applications in cancer therapy.
Data Presentation: Efficacy of this compound in In Vitro Models
The following table summarizes the effective concentrations of this compound observed in various in vitro studies. These values can serve as a starting point for designing new experiments.
| Cell Line/System | Assay | Effective Concentration | Observed Effect | Reference |
| U2OS (human osteosarcoma) | γH2AX staining | Not specified, used in combination with cisplatin | Increased DNA damage response compared to cisplatin alone | [1] |
| Trypanosoma brucei | Cell viability | 0-12 µM | Not toxic to non-induced parasites | [2] |
| In vitro biochemical assay | PCNA/PIP-box peptide interaction | IC50 of ~1 µM | Inhibition of PCNA interaction with a PIP-box peptide | [1][3] |
| Cancer cells (unspecified) | Growth inhibition | Not specified | Inhibition of cancer cell growth and induction of early apoptosis | [1][3] |
| In vitro biochemical assay | Monoubiquitinated PCNA-pol η interaction | Not specified | Inhibition of binding | [4][5] |
| HeLa (human cervical cancer) | Clonogenic survival | Not specified, used in combination with cisplatin | Significantly less survival than with cisplatin alone | [4][5] |
| Cancer cells (unspecified) | Interstrand DNA crosslink (ICL) repair | 15 µM (72 h) | Inhibition of ICL repair and increased double-strand breaks | [6] |
Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions
This compound is typically dissolved in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted in cell culture medium to achieve the desired final concentrations for experiments. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any effects of the solvent on the cells.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is designed to determine the concentration range of this compound that affects cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance, or add CellTiter-Glo® reagent and read luminescence).
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Immunofluorescence Staining for DNA Damage Markers (e.g., γH2AX)
This protocol assesses the ability of this compound to induce or enhance DNA damage.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
Optional: A DNA damaging agent (e.g., cisplatin)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound alone or in combination with a DNA damaging agent for the desired time.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary antibody against γH2AX.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci of γH2AX indicates DNA double-strand breaks.
Visualizations
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
This compound Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound as a PCNA inhibitor.
Important Considerations
-
Cell Line Specificity: The optimal concentration of this compound can vary significantly between different cell lines. It is essential to perform a dose-response curve for each new cell line.
-
Combination Therapies: this compound has been shown to sensitize cancer cells to DNA damaging agents like cisplatin.[1][4][5] When used in combination, the optimal concentration of both agents may need to be re-evaluated.
-
Toxicity: While this compound shows selectivity for cancer cells, it is important to assess its toxicity in relevant non-cancerous cell lines to determine a therapeutic window.
-
Note on TLR2 Agonism and Cytokine Production: Based on the current scientific literature, this compound is characterized as a PCNA inhibitor. There is no evidence to suggest that it acts as a Toll-like receptor 2 (TLR2) agonist or directly modulates cytokine production through TLR signaling pathways. The primary mechanism of action of this compound is intracellular, targeting the DNA replication and repair machinery.
References
- 1. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: T2AA Clonogenic Survival Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a T2AA clonogenic survival assay. This assay is a powerful in vitro method to assess the long-term effects of the PCNA (Proliferating Cell Nuclear Antigen) inhibitor, this compound, on the ability of single cells to proliferate and form colonies. The clonogenic assay is considered the gold standard for determining cell reproductive viability after exposure to cytotoxic agents.[1][2]
Principle
The clonogenic assay, also known as the colony formation assay, measures the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells.[2][3][4] This assay is crucial for evaluating the efficacy of anticancer agents like this compound, which targets the DNA replication and repair protein PCNA.[5] By quantifying the survival fraction of cells treated with this compound compared to an untreated control, researchers can determine the cytotoxic and cytostatic effects of the compound.
Experimental Workflow
The following diagram illustrates the major steps involved in the this compound clonogenic survival assay.
Caption: Workflow of the this compound Clonogenic Survival Assay.
Materials and Reagents
| Material/Reagent | Specifications |
| Cell Culture Medium | Appropriate for the cell line being tested (e.g., DMEM, RPMI-1640) |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA |
| Phosphate Buffered Saline (PBS) | pH 7.4, sterile |
| This compound | Stock solution in an appropriate solvent (e.g., DMSO) |
| Fixation Solution | 70% Ethanol or 1:7 Acetic acid/Methanol |
| Staining Solution | 0.5% Crystal Violet in methanol |
| Cell Culture Plates | 6-well or 12-well plates |
| Hemocytometer or Automated Cell Counter | |
| Incubator | 37°C, 5% CO2, humidified |
| Stereomicroscope or Colony Counter |
Detailed Experimental Protocol
Phase 1: Cell Preparation and Seeding
-
Cell Culture Maintenance: Maintain the chosen cancer cell line in the appropriate complete culture medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and sub-confluent before starting the assay.
-
Prepare Single-Cell Suspension:
-
Cell Counting:
-
Cell Seeding:
-
Calculate the required volume of cell suspension to achieve the desired seeding density. The optimal seeding density varies between cell lines and should be determined empirically to yield 50-150 colonies in the control wells.
-
Prepare a dilution of the cell suspension in fresh culture medium.
-
Pipette the appropriate volume of the diluted cell suspension into each well of the culture plates.[6]
-
Gently swirl the plates to ensure an even distribution of cells.
-
Incubate the plates overnight to allow the cells to attach.[6]
-
Phase 2: this compound Treatment
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
-
Cell Treatment:
-
After overnight incubation, aspirate the medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.[6] Each condition should be performed in triplicate.
-
Return the plates to the incubator.
-
Phase 3: Incubation and Colony Formation
-
Incubation: Incubate the plates for 7 to 14 days.[6] The incubation time depends on the doubling time of the cell line. The goal is to allow colonies in the control wells to grow to a size of at least 50 cells.[1]
-
Monitoring: Monitor the plates periodically for colony formation.
Phase 4: Colony Fixation and Staining
-
Aspirate Medium: Carefully aspirate the medium from the wells.
-
Fixation:
-
Gently wash the colonies once with PBS.
-
Add a fixation solution, such as 70% ethanol, and incubate for 10-15 minutes at room temperature.[6]
-
-
Staining:
-
Aspirate the fixation solution.
-
Add 0.5% crystal violet solution to each well, ensuring the colonies are fully covered.[6]
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing and Drying:
-
Carefully remove the crystal violet solution.
-
Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.[6]
-
Invert the plates on a paper towel and allow them to air dry completely.
-
Phase 5: Data Acquisition and Analysis
-
Colony Counting:
-
Data Analysis:
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the control group.
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100[2]
-
-
Surviving Fraction (SF): This is the fraction of cells that survive the treatment with this compound compared to the control.
-
SF = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
-
Data Presentation
The quantitative data from the this compound clonogenic survival assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | This compound Concentration (µM) | No. of Cells Seeded | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 | 500 | 125 ± 10 | 25 | 1.00 |
| This compound | 1 | 500 | 90 ± 8 | - | 0.72 |
| This compound | 5 | 500 | 45 ± 5 | - | 0.36 |
| This compound | 10 | 500 | 12 ± 3 | - | 0.10 |
Note: The values in this table are for illustrative purposes only.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound, which involves the inhibition of PCNA, a key protein in DNA replication and repair.
Caption: this compound inhibits PCNA, disrupting DNA replication and repair, leading to decreased cell proliferation and increased apoptosis.
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. Counting colonies of clonogenic assays by using densitometric software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Counting colonies of clonogenic assays by using densitometric software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A FRET-Based Assay for the Identification of PCNA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
Application Note: Quantifying DNA Double-Strand Breaks Induced by T2AA Treatment Using the Neutral Comet Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neutral comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and reliable method for the detection and quantification of DNA double-strand breaks (DSBs) at the single-cell level.[1][2] This technique is predicated on the principle that under neutral pH electrophoresis, relaxed and broken DNA fragments migrate from the nucleus, forming a "comet" shape, while undamaged DNA remains in the "head".[3] The amount of DNA in the comet's tail is directly proportional to the extent of DNA damage.[4] The neutral comet assay is particularly valuable in genotoxicity testing, cancer research, and drug development for assessing the impact of novel compounds on DNA integrity.[5]
This application note provides a detailed protocol for utilizing the neutral comet assay to evaluate the activity of T2AA, a hypothetical small molecule inhibitor of a key DNA repair pathway. For the purposes of this protocol, this compound is presumed to inhibit the Non-Homologous End Joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks. Inhibition of this pathway is expected to lead to an accumulation of DSBs, which can be quantified using this assay.
Principle of the Method
Cells are first treated with various concentrations of this compound to induce or prevent the repair of DNA double-strand breaks. Following treatment, the cells are harvested and embedded in a low-melting-point agarose matrix on a specialized microscope slide.[6] The cells are then lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).[3] The slides are subsequently placed in a horizontal electrophoresis chamber with a neutral pH buffer.[7] During electrophoresis, broken DNA fragments are drawn towards the anode, forming the characteristic comet tail. Finally, the DNA is stained with a fluorescent dye, and the comets are visualized and quantified using fluorescence microscopy and specialized image analysis software.[3][8] Key parameters such as the percentage of DNA in the tail, tail length, and tail moment are used to quantify the extent of DNA damage.[2][4][8]
Experimental Workflow and Hypothetical Signaling Pathway
The following diagrams illustrate the experimental workflow for the neutral comet assay with this compound treatment and the hypothetical mechanism of action for this compound.
Caption: A flowchart of the neutral comet assay with this compound treatment.
Caption: Hypothetical signaling pathway of this compound action.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., A549, U2OS), culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.
-
This compound Treatment: this compound stock solution (dissolved in DMSO), vehicle control (DMSO).
-
Comet Assay Reagents:
-
Low Melting Point (LMP) Agarose: 1% (w/v) in PBS (Ca2+/Mg2+-free).
-
Normal Melting Point (NMP) Agarose: 0.8% (w/v) in PBS.[3]
-
Lysis Solution (prepare fresh): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% N-lauroylsarcosine, pH 10. Just before use, add 1% Triton X-100 and 10% DMSO.[9]
-
Neutral Electrophoresis Buffer: 1x TBE buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.3).[7]
-
DNA Staining Solution: SYBR® Gold or Ethidium Bromide (2 µg/ml in water).[3]
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Centrifuge.
-
Water baths (37°C and 100°C).
-
Horizontal gel electrophoresis unit.
-
Power supply.
-
Fluorescence microscope with appropriate filters.
-
Image analysis software (e.g., Comet Assay IV, OpenComet).
-
Step-by-Step Methodology
1. Cell Culture and Treatment a. Plate cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvesting.[5] b. Allow cells to attach and grow for 24 hours in a humidified incubator. c. Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (DMSO) and a positive control (e.g., 100 µM H2O2 for 30 minutes).[10] d. Aspirate the old medium and add the this compound-containing medium to the respective wells. e. Incubate the cells for the desired treatment period (e.g., 2, 6, or 24 hours).
2. Slide Preparation (Pre-coating) a. At least 24 hours prior to the experiment, pre-coat slides with 0.8% NMP agarose.[3] b. Dip clean slides into molten NMP agarose, wipe the back of the slide, and let them air dry completely. Store at room temperature.[3]
3. Cell Harvesting and Embedding a. After treatment, aspirate the medium and wash the cells once with ice-cold PBS. b. Trypsinize the cells and then neutralize with complete medium. c. Transfer the cell suspension to a microfuge tube and centrifuge at 200 x g for 5 minutes at 4°C. d. Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^5 cells/mL. e. In a separate tube, mix 10 µL of the cell suspension with 90 µL of molten 1% LMP agarose (pre-cooled to 37°C). f. Quickly pipette 75 µL of the cell/agarose mixture onto a pre-coated slide and cover with a coverslip. g. Place the slides on a cold flat surface (4°C) for 10-15 minutes to allow the agarose to solidify.
4. Cell Lysis a. Gently remove the coverslips and place the slides in a slide rack. b. Immerse the slides in ice-cold Lysis Solution.[3] c. Incubate for at least 1 hour at 4°C, protected from light.[3]
5. Electrophoresis a. After lysis, gently remove the slides and wash them three times for 5 minutes each with cold Neutral Electrophoresis Buffer (1x TBE).[3] b. Place the slides in a horizontal electrophoresis tank and fill it with cold 1x TBE buffer until the slides are just covered.[7] c. Apply voltage at approximately 0.5-1 V/cm for 45-60 minutes at 4°C.[3][7] Note: Optimal voltage and time should be determined empirically.
6. DNA Staining and Visualization a. After electrophoresis, carefully remove the slides and wash them twice for 5 minutes each with PBS.[3] b. Place 50 µL of diluted SYBR® Gold or Ethidium Bromide solution onto each gel and cover with a coverslip.[3] c. Incubate for 15-20 minutes at room temperature in the dark. d. Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide.[3]
7. Data Analysis a. Use specialized image analysis software to quantify the comets. b. The most common and reliable parameter for DNA damage is the % Tail DNA (the percentage of total DNA fluorescence in the tail).[4][11] c. Other useful parameters include Tail Moment (product of tail length and % Tail DNA) and Olive Tail Moment .[2][8] d. For each treatment group, calculate the mean and standard error of the mean (SEM) for the chosen parameter.
Data Presentation
Quantitative data from the neutral comet assay should be summarized in a clear and concise table. Below is an example of how to present data from a dose-response experiment with this compound.
Table 1: Quantification of DNA Double-Strand Breaks in A549 Cells Treated with this compound for 24 hours.
| Treatment Group | Concentration (µM) | Mean % Tail DNA (± SEM) | Mean Tail Moment (± SEM) | Fold Change in % Tail DNA |
| Vehicle Control | 0 (DMSO) | 4.2 ± 0.5 | 0.8 ± 0.1 | 1.0 |
| This compound | 1 | 8.9 ± 1.1 | 2.1 ± 0.3 | 2.1 |
| This compound | 5 | 17.5 ± 2.3 | 5.8 ± 0.7 | 4.2 |
| This compound | 10 | 28.1 ± 3.5 | 11.2 ± 1.4 | 6.7 |
| This compound | 25 | 45.3 ± 4.8 | 20.5 ± 2.2 | 10.8 |
| Positive Control | 100 µM H2O2 | 52.7 ± 5.1 | 25.1 ± 2.6 | 12.5 |
Data are represented as the mean ± standard error of the mean (SEM) from three independent experiments. At least 100 cells were scored per replicate.
Interpretation of Results
The hypothetical data presented in Table 1 demonstrate a dose-dependent increase in both the mean % Tail DNA and Tail Moment with increasing concentrations of this compound. This suggests that this compound treatment leads to an accumulation of DNA double-strand breaks in A549 cells, consistent with its proposed mechanism as an inhibitor of the NHEJ repair pathway. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences between treatment groups.[12]
References
- 1. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 3. Neutral Comet Assay [bio-protocol.org]
- 4. psiweb.org [psiweb.org]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Enzyme-Modified Neutral Comet (EMNC) Assay for Complex DNA Damage Detection [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Statistical analysis of comet assay results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PCNA Interactions Using T2AA and Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein in eukaryotic cells, acting as a central hub for numerous molecular processes, most notably DNA replication and repair. It forms a homotrimeric ring that encircles DNA, functioning as a sliding clamp to recruit a multitude of proteins to the chromatin. Many of these interacting partners bind to PCNA through a conserved motif known as the PCNA-Interacting Protein (PIP) box. The small molecule T2 amino alcohol (T2AA) is a derivative of 3,3′,5-triiodothyronine (T3) that has been identified as an inhibitor of PCNA-protein interactions.[1] this compound specifically targets the PIP-box binding pocket on PCNA, thereby disrupting the recruitment of PIP-box-containing proteins.[1][2] This property makes this compound a valuable tool for studying the functional consequences of specific PCNA interactions and for validating potential therapeutic targets in cancer and other diseases where PCNA is overexpressed.[2]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[3][4][5][6][7] When combined with this compound treatment, Co-IP can be employed to specifically investigate which PCNA interactions are dependent on the PIP-box binding site. By comparing the profile of PCNA-interacting proteins in untreated versus this compound-treated cells, researchers can elucidate the composition of the PCNA interactome and the role of PIP-box mediated binding.
Quantitative Data Summary
The following table summarizes the key quantitative data for the activity of this compound in disrupting PCNA-PIP box interactions.
| Compound | Target Interaction | Assay Type | IC50 Value | Reference |
| This compound | PCNA / PIP-box peptide | Fluorescence Polarization | ~1 µM | [1] |
| This compound | PCNA / full-length p21 | Pull-down Assay | Effective at inhibiting interaction | [1] |
Experimental Protocols
This section provides a detailed protocol for performing a co-immunoprecipitation experiment to study the effect of this compound on the interaction between PCNA and its binding partners.
Protocol: Co-Immunoprecipitation of PCNA and Interacting Proteins Following this compound Treatment
Materials:
-
Cell Lines: A cell line that expresses the protein of interest (e.g., U2OS, 22Rv1).[1][2]
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Antibodies:
-
Primary antibody for immunoprecipitation: A high-affinity, IP-grade antibody specific for PCNA.
-
Primary antibody for Western blotting: Antibodies specific for PCNA and the suspected interacting protein(s).
-
Isotype control IgG (from the same species as the IP antibody).
-
-
Protein A/G Beads: Agarose or magnetic beads conjugated with Protein A and/or Protein G.
-
Cell Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150-300 mM NaCl, 1% (w/v) Triton X-100 or NP-40, 0.02% (w/v) NaN3, supplemented with protease and phosphatase inhibitor cocktail just before use).[8] The choice of detergent and salt concentration may need to be optimized to maintain specific protein-protein interactions.[9]
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.05% (w/v) Triton X-100) and without protease inhibitors.[8]
-
Elution Buffer: (e.g., 1X SDS-PAGE sample buffer, or a gentle elution buffer like 0.1 M glycine, pH 2.5).
-
Phosphate-Buffered Saline (PBS): Cold.
-
Standard Western Blotting reagents.
Procedure:
-
Cell Culture and this compound Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat one set of cells with this compound at a final concentration of 5-20 µM for 24 hours.[1][2][10] The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
-
Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.[4][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.[3]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add Protein A/G beads to the clarified lysate and incubate on a rotator for 30-60 minutes at 4°C.[3]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To an appropriate amount of lysate (e.g., 500 µg - 1 mg), add the anti-PCNA antibody. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 20-40 µl of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, use a gentle elution buffer and neutralize the eluate if downstream applications require native proteins.
-
-
Analysis by Western Blotting:
-
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Include samples of the input lysate from both this compound-treated and untreated cells.
-
Perform standard Western blotting procedures to detect PCNA and the suspected interacting proteins. A decrease in the co-immunoprecipitated partner protein in the this compound-treated sample compared to the untreated sample indicates a PIP-box-dependent interaction.
-
Visualizations
Caption: Workflow for this compound-based co-immunoprecipitation of PCNA.
Caption: Mechanism of this compound-mediated disruption of PCNA-protein interactions.
References
- 1. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferating cell nuclear antigen directly interacts with androgen receptor and enhances androgen receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: T2AA in the Study of DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA, a small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA), has emerged as a critical tool for investigating the intricate mechanisms of DNA damage response and repair. PCNA, a homotrimeric protein, encircles DNA and functions as a scaffold for a multitude of proteins involved in DNA replication and repair.[1] this compound disrupts the interaction between PCNA and its partner proteins, particularly those containing a PCNA-interacting protein (PIP) box, thereby inhibiting specific DNA repair pathways.[2] This document provides detailed application notes and protocols for utilizing this compound to study DNA repair, focusing on its role in inhibiting translesion synthesis (TLS) and the repair of interstrand cross-links (ICLs), leading to the accumulation of DNA double-strand breaks (DSBs).
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound in various assays related to DNA repair.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 13.81 ± 2.0 µM | FRET-based PCNA-p15 interaction assay | [3] |
| Ki | 4.21 ± 0.55 µM | FRET-based PCNA-p15 interaction assay | [3] |
Table 1: In Vitro Inhibition of PCNA Interaction by this compound. This table provides the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound in a Förster Resonance Energy Transfer (FRET)-based assay measuring the interaction between PCNA and a p15 peptide.
| Cell Line | Treatment | Parameter | Value | Reference |
| HeLa | Cisplatin + this compound | Clonogenic Survival | Significantly less than cisplatin alone | [4] |
| U2OS | Cisplatin + this compound | Clonogenic Survival | Significantly less than cisplatin alone | [4] |
| PARD Cells | This compound | Sensitivity | More sensitive than control cells | [5] |
Table 2: Cellular Effects of this compound on Clonogenic Survival. This table highlights the synergistic effect of this compound with the DNA damaging agent cisplatin in reducing the survival of cancer cell lines, as well as the increased sensitivity of cells with a PCNA mutation (PARD) to this compound.
| Cell Line | Treatment | Assay | Observation | Reference |
| U2OS | Cisplatin + this compound | Neutral Comet Assay | Significant enhancement of DNA double-strand breaks | [2] |
| HeLa | Cisplatin + this compound | γH2AX foci formation | Increased colocalized foci of phospho-ATM and 53BP1 | [2] |
Table 3: this compound-Induced DNA Damage. This table summarizes the findings from studies demonstrating that this compound, in combination with cisplatin, leads to an increase in DNA double-strand breaks, as measured by the neutral comet assay and the formation of γH2AX foci.
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term survival of cells after treatment with this compound, alone or in combination with a DNA damaging agent like cisplatin.
Materials:
-
Cell culture medium and supplements
-
6-well plates
-
This compound
-
Cisplatin (or other DNA damaging agent)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol:
-
Cell Seeding:
-
Treatment:
-
The following day, treat the cells with varying concentrations of this compound, cisplatin, or a combination of both.[6] Include an untreated control.
-
For combination treatments, you can pre-treat with one agent, followed by the other, or treat with both simultaneously.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.[6]
-
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of 70% ethanol to each well and incubating for 10 minutes at room temperature.[6]
-
Aspirate the ethanol and allow the plates to dry completely.[6]
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.[6]
-
-
Colony Counting:
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells) in each well.[6]
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of drug concentration.
-
Neutral Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect DNA double-strand breaks in individual cells.
Materials:
-
Comet slides or regular microscope slides coated with agarose
-
Low melting point agarose (LMPA)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Neutral electrophoresis buffer (1x TBE or other neutral buffer)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet analysis software
Protocol:
-
Cell Preparation:
-
Treat cells with this compound and/or a DNA damaging agent.
-
Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v).
-
Pipette the cell-agarose mixture onto a comet slide and cover with a coverslip.
-
Place the slides at 4°C for 10-30 minutes to solidify the agarose.
-
-
Lysis:
-
Electrophoresis:
-
Gently remove the slides from the lysis buffer and place them in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer.[7]
-
Allow the slides to equilibrate in the buffer for 20-30 minutes.
-
Apply a voltage of ~1 V/cm for 20-30 minutes.[8] The exact voltage and time may need to be optimized for your cell type.
-
-
Staining and Visualization:
-
Gently remove the slides from the electrophoresis tank and wash them with distilled water.
-
Stain the DNA by adding a few drops of the DNA staining solution to each slide.
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the comets.
-
Use comet analysis software to quantify the extent of DNA damage.[9] Common parameters include tail length, tail moment, and percentage of DNA in the tail.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated DNA Damage
Caption: this compound inhibits PCNA, leading to impaired ICL repair and increased DSBs.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's impact on cell survival and DNA damage.
Logical Relationship of this compound's Mechanism of Action
Caption: this compound binds PCNA, disrupts protein interactions, and sensitizes cells.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCNA dependent cellular activities tolerate dramatic perturbations in PCNA client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchtweet.com [researchtweet.com]
Application Notes and Protocols for In Vivo Studies of Tanshinone IIA (T2AA) in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Tanshinone IIA (T2AA), a bioactive compound extracted from Salvia miltiorrhiza, in various mouse models of cancer. The protocols and data presented are synthesized from multiple preclinical studies and are intended to guide the design and execution of similar research.
Introduction
Tanshinone IIA (this compound) has garnered significant interest in oncology research due to its demonstrated anti-tumor activities across a range of cancer types. In vivo studies in mouse models are a critical step in evaluating the therapeutic potential of this compound, providing insights into its efficacy, mechanism of action, and safety profile. These notes detail the experimental design, methodologies, and key findings from studies utilizing this compound in xenograft mouse models of breast, gastric, and oral squamous cell carcinoma.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various in vivo studies investigating the anti-cancer effects of Tanshinone IIA.
Table 1: this compound Efficacy in Human Breast Cancer Xenograft Models
| Cancer Cell Line | Mouse Model | This compound Dosage & Administration | Treatment Duration | Key Quantitative Findings | Reference |
| MDA-MB-231 | SCID Mice | 20 mg/kg and 60 mg/kg, oral, every other day | 90 days | Significant reduction in tumor weight and size at 60 mg/kg dose compared to control.[1][2][3] | [1][2][3] |
| MDA-MB-231 | Nude Mice | 50 mg/kg, i.p. | 8 weeks | Significant time-dependent reduction in tumor volume. No significant change in body weight. | [4] |
Table 2: this compound Efficacy in Human Gastric Cancer Xenograft Models
| Cancer Cell Line | Mouse Model | This compound Dosage & Administration | Treatment Duration | Key Quantitative Findings | Reference |
| SNU-638, MKN1 AGS | Nude Mice | 25 mg/kg and 50 mg/kg, i.p. | 21 days | Significantly smaller tumor volumes in this compound-treated groups compared to control. No significant differences in body weight.[5] | [5] |
Table 3: this compound Efficacy in Human Oral Squamous Cell Carcinoma (OSCC) Xenograft Models
| Cancer Cell Line | Mouse Model | This compound Dosage & Administration | Treatment Duration | Key Quantitative Findings | Reference |
| CAL27 | Nude Mice | Low and high dosages (specifics not detailed) | Not specified | Dose-dependent inhibition of tumor growth and reduction in tumor weight.[6] | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Studies have shown that this compound can inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and proliferation in many cancers.[7][8] this compound has been observed to decrease the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.[7]
Figure 2: this compound suppresses STAT3 activation.
This compound has also been found to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5] By preventing the phosphorylation of STAT3, this compound blocks its translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.[5]
Experimental Protocols
The following are generalized protocols for conducting in vivo studies with this compound based on published literature. Specific parameters may need to be optimized for different cancer models and research questions.
General Experimental Workflow
Figure 3: General workflow for in vivo this compound studies.
Protocol 1: Preparation and Administration of this compound
-
Reagent Preparation : Dissolve this compound powder in a suitable vehicle. For oral administration, corn oil is commonly used.[1][2] For intraperitoneal (i.p.) injection, a solution containing DMSO, polyethylene glycol, and saline can be used. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosage Calculation : Calculate the required dose based on the body weight of the mice. Doses ranging from 20 mg/kg to 60 mg/kg have been reported to be effective.[1][2][5]
-
Administration :
Protocol 2: Establishment of Xenograft Mouse Models
-
Cell Culture : Culture human cancer cells (e.g., MDA-MB-231, SNU-638) in appropriate media and conditions until they reach the desired confluence.
-
Cell Harvesting : Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a sterile medium or PBS at a concentration of approximately 2 x 10^6 cells per 100-200 µL.
-
Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[1][2][5]
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment.
Protocol 3: Monitoring of Tumor Growth and Animal Well-being
-
Tumor Measurement : Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.[2] Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[2]
-
Body Weight : Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of overall health and potential toxicity of the treatment.[5]
-
Clinical Observations : Observe the mice for any signs of distress, changes in behavior, or adverse reactions to the treatment.
-
Endpoint : The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
Protocol 4: Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation : At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% formalin and embed in paraffin.
-
Sectioning : Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tumors and mount them on slides.
-
Staining :
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against the target protein (e.g., Ki-67, PUMA, cleaved caspase-3).[6]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal using a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis : Visualize the stained slides under a microscope and quantify the expression of the target protein.
Protocol 5: Western Blotting for Protein Expression Analysis
-
Protein Extraction : Homogenize the excised tumor tissue in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The data and protocols summarized in these application notes demonstrate that Tanshinone IIA is a promising anti-cancer agent with in vivo efficacy in various mouse models. It exerts its effects through the modulation of key signaling pathways such as PI3K/Akt/mTOR and STAT3. The provided methodologies offer a foundation for researchers to further investigate the therapeutic potential of this compound in preclinical cancer research. Careful optimization of protocols and adherence to ethical guidelines for animal studies are essential for obtaining robust and reproducible results.
References
- 1. Tanshinone IIA inhibits human breast cancer MDA-MB-231 cells by decreasing LC3-II, Erb-B2 and NF-κBp65 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tanshinone IIA inhibits human breast cancer MDA-MB-231 cells by decreasing LC3-II, Erb-B2 and NF-κBp65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 5. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA affects the malignant growth of Cholangiocarcinoma cells by inhibiting the PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Application Notes and Protocols for T2AA Drug Delivery and Formulation in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2AA is a small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair.[1][2] By disrupting the interaction between PCNA and its partner proteins, this compound can stall DNA replication, induce DNA damage, and sensitize cancer cells to other therapies.[3][4] These characteristics make this compound a promising candidate for cancer therapy. However, like many small molecule inhibitors, this compound is poorly soluble in aqueous solutions, presenting a significant challenge for its formulation and delivery in preclinical studies.
These application notes provide a comprehensive guide to formulating this compound for preclinical research, offering several strategies to enhance its solubility and bioavailability. The protocols detailed below are designed to be adaptable to specific experimental needs and animal models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity is the first step in formulation development.[5] While comprehensive data for this compound is not publicly available, some key information has been reported:
| Property | Value | Source |
| Molecular Weight | 511.09 g/mol | N/A |
| Formula | C₁₅H₁₅I₂NO₃ | N/A |
| Solubility | Soluble to 100 mM in DMSO. | N/A |
| Purity | ≥98% | N/A |
| Storage | Store at -20°C | N/A |
Formulation Strategies for this compound
Given this compound's poor aqueous solubility, several formulation strategies can be employed to enable its use in preclinical studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.
DMSO-Based Solution for In Vitro and In Vivo Administration
Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including this compound.[6] It is frequently used as a vehicle for in vivo studies.[6]
Experimental Protocol: Preparation of a this compound Solution in a DMSO/Saline Co-solvent System
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile 0.9% Sodium Chloride solution (saline)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile vial.
-
Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex the vial until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.[7]
-
-
Working Solution Preparation (for in vivo administration):
-
Calculate the volume of the this compound stock solution needed based on the desired final concentration and volume.
-
In a separate sterile vial, add the required volume of sterile saline.
-
While vortexing the saline, slowly add the calculated volume of the this compound stock solution. This slow addition helps to prevent precipitation of the drug.
-
The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 10% (v/v), to minimize potential toxicity.[8]
-
Data Presentation: Example this compound Dosing Solutions
| Final this compound Concentration (mg/mL) | % DMSO (v/v) | % Saline (v/v) |
| 1 | 2 | 98 |
| 5 | 10 | 90 |
| 10 | 20 | 80 |
Note: Higher concentrations of DMSO may be required for higher doses of this compound, but should be used with caution and appropriate vehicle controls.
Workflow for Preparing a DMSO-Based this compound Formulation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proliferating cell nuclear antigen inhibitors block distinct stages of herpes simplex virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. emulatebio.com [emulatebio.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
T2AA: Application Notes on Solubility and Stability in DMSO and Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of T2AA, a potent inhibitor of Proliferating Cell Nuclear Antigen (PCNA). Understanding these characteristics is crucial for the accurate design and interpretation of in vitro and cell-based assays.
Overview of this compound
This compound is a small molecule inhibitor that disrupts the interaction between PCNA and its partner proteins containing a PCNA-interacting protein (PIP) box.[1] This disruption interferes with DNA replication and repair processes, leading to cell cycle arrest in the S-phase and the induction of DNA double-strand breaks, particularly in combination with DNA damaging agents like cisplatin.[2][3] this compound binds to the PIP-box binding cavity on PCNA and an adjacent site near Lys-164, a key residue for PCNA monoubiquitination, thereby inhibiting translesion DNA synthesis.
This compound Signaling Pathway
This compound primarily exerts its effects by targeting the PCNA protein, a central hub in DNA replication and repair. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits the interaction of PCNA with PIP-box proteins.
Solubility of this compound
This compound exhibits good solubility in several common organic solvents. For aqueous-based cell culture media, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [3] |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [3] |
Stability of this compound
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration | Source |
| -20°C | Up to 1 month | [2] |
| -80°C | Up to 6 months | [2] |
Experimental Protocols
The following protocols provide a framework for preparing this compound solutions and assessing its solubility and stability in cell culture media.
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Caption: Workflow for preparing this compound stock solution.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass of this compound: Based on the desired concentration and volume. For a 10 mM solution, use the molecular weight of this compound (refer to the manufacturer's certificate of analysis).
-
Weigh the this compound powder: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder.
-
Vortex: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for Determining the Solubility of this compound in Cell Culture Media
This protocol outlines a method to determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. It is important to keep the final concentration of DMSO low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Incubate: Incubate the prepared solutions at 37°C in a humidified incubator with 5% CO2 for a period relevant to the planned experiments (e.g., 24, 48, 72 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation or cloudiness.
-
Microscopic Examination: Examine a small aliquot of each solution under a microscope to check for the presence of crystals or precipitate.
-
Determine Maximum Solubility: The highest concentration of this compound that remains clear and free of precipitate is considered the maximum soluble concentration under those conditions.
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to assess the chemical stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in the cell culture medium at a concentration relevant to the intended experiments.
-
Incubate: Incubate the solution at 37°C in a humidified incubator with 5% CO2.
-
Collect Samples: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the solution.
-
HPLC Analysis: Analyze the collected samples by HPLC to determine the concentration of intact this compound. A decrease in the peak area corresponding to this compound over time would indicate degradation.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in the cell culture medium.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, culture media, and experimental goals.
References
Application Notes and Protocols for T2AA-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T2 amino alcohol (T2AA) is a small molecule inhibitor that targets the interaction between Proliferating Cell Nuclear Antigen (PCNA) and its interacting partners containing a PIP-box motif.[1] By disrupting these interactions, this compound interferes with translesion DNA synthesis, a critical pathway for DNA repair.[1] This mechanism of action makes this compound a promising candidate for cancer therapy, as it can sensitize cancer cells to DNA-damaging agents like cisplatin by inhibiting the repair of interstrand DNA cross-links (ICLs) and enhancing the formation of DNA double-strand breaks (DSBs).[1] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cells.
Mechanism of Action: this compound-Induced Apoptosis
This compound's primary mechanism for inducing apoptosis lies in its ability to inhibit PCNA-mediated DNA repair.[1] PCNA is a crucial protein in DNA replication and repair. By binding to PCNA, this compound prevents the recruitment of specialized DNA polymerases, such as polymerase η (pol η) and REV1, to sites of DNA damage.[1] This inhibition of translesion synthesis leads to the accumulation of unresolved DNA lesions, particularly ICLs, which are highly cytotoxic. The persistence of DNA damage, including an increase in DSBs, triggers the intrinsic apoptotic pathway.[1]
The accumulation of DNA damage activates sensor proteins like ATM, which in turn phosphorylates downstream targets such as BRCA1 and the histone variant H2AX (forming γH2AX foci), signaling the presence of DSBs.[1] This cascade ultimately leads to the activation of the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
Quantitative data on the efficacy of this compound, including effective concentrations and treatment durations, are crucial for experimental design. The following table summarizes key findings from studies on this compound's effects on cancer cells.
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Not Specified | Not Specified | Not Specified | Inhibition of PCNA/pol η and PCNA/REV1 colocalization. | [1] |
| Not Specified | Not Specified | Not Specified | Significant delay in the reactivation of a reporter plasmid with an ICL. | [1] |
| Not Specified | In combination with cisplatin | Not Specified | Significant enhancement of DNA double-strand breaks. | [1] |
| Not Specified | In combination with cisplatin | Not Specified | Significantly reduced clonogenic survival compared to cisplatin alone. | [1] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound (T2 amino alcohol)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (a suggested starting range is 1-100 µM) for different durations (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (containing floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the collected medium from the first step.
-
For suspension cells, simply collect the cells.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: T2AA Cytotoxicity in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lower-than-expected cytotoxicity with the PCNA inhibitor, T2AA, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA). It functions by disrupting the interaction between monoubiquitinated PCNA and key proteins involved in translesion DNA synthesis (TLS), such as DNA polymerase η (pol η) and REV1. This inhibition of TLS hinders the repair of DNA damage, particularly interstrand cross-links (ICLs), leading to an accumulation of DNA double-strand breaks (DSBs) and sensitizing cancer cells to DNA-damaging agents like cisplatin.[1]
Q2: Is this compound expected to be highly cytotoxic as a standalone agent?
A2: While this compound can suppress cancer cell growth, its primary role is often as a chemosensitizer.[1] Its main function is to prevent cancer cells from repairing the DNA damage induced by other chemotherapeutic agents. Therefore, its cytotoxic effects when used alone may be modest compared to its synergistic effects when combined with DNA-damaging drugs.
Q3: What are some potential reasons for observing low cytotoxicity with this compound?
A3: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Specificity: The genetic background of the cancer cell line, including the status of its DNA damage response (DDR) pathways, can significantly influence its sensitivity to this compound.
-
Induction of Cell Cycle Arrest: this compound can induce S-phase cell cycle arrest.[2] While this is a consequence of DNA replication stress, in some contexts, this arrest may allow cells to repair DNA damage through other pathways, thus acting as a protective mechanism against cytotoxicity.
-
Drug Efflux and Metabolism: Like many small molecule inhibitors, this compound's intracellular concentration could be reduced by efflux pumps or cellular metabolism, leading to decreased efficacy.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect this compound concentration, insufficient incubation time, or issues with the cytotoxicity assay itself, can lead to inaccurate results.
-
Compound Stability and Solubility: this compound has limited solubility in aqueous solutions and is typically dissolved in DMSO. Issues with solubility or degradation in cell culture media can reduce its effective concentration.
Q4: How can I be sure my this compound is active?
A4: We recommend including a positive control in your experiments. This could be a cell line known to be sensitive to this compound or, more practically, co-treatment with a DNA-damaging agent like cisplatin. A significant increase in cytotoxicity in the combination treatment compared to either agent alone would indicate that your this compound is active.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound shows minimal to no cytotoxicity in my cancer cell line.
| Potential Cause | Troubleshooting Step |
| Cell line is inherently resistant. | 1. Literature Review: Check if your cell line has been reported to be resistant to other DNA repair inhibitors. 2. Test a Sensitive Cell Line: If possible, include a cell line known to be sensitive to PCNA inhibition as a positive control. 3. Combination Therapy: Evaluate this compound's efficacy in combination with a DNA-damaging agent (e.g., cisplatin, carboplatin). A synergistic effect would confirm this compound activity. |
| This compound is inducing cell cycle arrest, not apoptosis. | 1. Cell Cycle Analysis: Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium iodide staining) after this compound treatment. An accumulation of cells in the S-phase would indicate cell cycle arrest. 2. Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to determine if apoptosis is being induced. |
| Suboptimal this compound concentration. | 1. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal cytotoxic or sensitizing concentration for your specific cell line. |
| Insufficient incubation time. | 1. Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Compound degradation or precipitation. | 1. Proper Storage: Ensure this compound is stored correctly, typically at -20°C as a stock solution in DMSO.[3] 2. Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. 3. Visual Inspection: Before adding to cells, visually inspect the this compound-containing medium for any signs of precipitation. |
Issue 2: High variability in cytotoxicity assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding. | 1. Accurate Cell Counting: Use a reliable method for cell counting to ensure the same number of cells is seeded in each well. 2. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps. |
| Edge effects in multi-well plates. | 1. Proper Plate Hydration: To minimize evaporation from the outer wells, fill the outer wells with sterile PBS or media without cells. 2. Randomized Plate Layout: Randomize the placement of your experimental conditions across the plate. |
| Issues with the cytotoxicity assay reagent. | 1. Reagent Preparation: Prepare assay reagents fresh and according to the manufacturer's instructions. 2. Assay Controls: Include appropriate controls, such as vehicle-only (DMSO) and a known cytotoxic agent, to validate the assay's performance. |
Data Presentation
The following table provides representative IC50 values for various cytotoxic agents and a PCNA inhibitor in different cancer cell lines to serve as a reference. Please note that specific IC50 values for this compound are not widely available in public literature and will be cell-line dependent.
| Compound | Target/Mechanism | Cell Line | Cancer Type | IC50 (µM) |
| Cisplatin | DNA Cross-linking | A549 | Lung Cancer | ~ 3.5 |
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 | Breast Cancer | ~ 0.5 |
| Paclitaxel | Microtubule Stabilizer | HeLa | Cervical Cancer | ~ 0.01 |
| AOH1996 | PCNA Inhibitor | SH-SY5Y | Neuroblastoma | ~ 0.3 |
| Gefitinib | EGFR Inhibitor | PC-9 | Lung Cancer | ~ 0.02 |
Note: These values are approximate and can vary based on experimental conditions. They are provided for comparative purposes.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
This compound's Impact on the DNA Damage Response Pathway
Caption: this compound inhibits the interaction of ub-PCNA with TLS polymerases, leading to increased DNA damage and cell death.
References
Troubleshooting T2AA solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered while working with T2AA, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA).[1][2][3] It functions by disrupting the interaction between PCNA and PIP-box containing proteins, which are crucial for DNA replication and repair.[3][4] This inhibition of DNA repair processes can lead to an increase in DNA double-strand breaks, cell cycle arrest, and apoptosis in cancer cells.[1][3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this a known issue?
Yes, poor aqueous solubility can be a challenge with this compound. The development of more soluble analogs of this compound suggests that the parent compound has limitations in this regard.[5] Many suppliers provide this compound pre-dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Due to its limited aqueous solubility, it is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent such as DMSO.[1][6] DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and common cell culture media.[6]
Q4: How should I dilute my this compound DMSO stock solution into my aqueous experimental buffer?
When diluting a DMSO stock solution into an aqueous buffer, it is crucial to do so in a stepwise manner to avoid precipitation. Add the this compound/DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. It is also advisable to perform a preliminary test with a small volume to determine the maximum tolerable concentration of DMSO in your specific experimental setup.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered when preparing this compound for in vitro and in vivo experiments.
Problem: Precipitate forms when diluting this compound stock solution into aqueous buffer.
Possible Cause 1: Final DMSO concentration is too high.
Many biological assays are sensitive to high concentrations of organic solvents. If the final concentration of DMSO in your working solution is too high, it can be toxic to cells or interfere with the assay.
Solution:
-
Determine the DMSO tolerance of your system: Before your main experiment, run a control experiment to determine the maximum percentage of DMSO your cells or assay can tolerate without adverse effects. This is typically between 0.1% and 1% for most cell-based assays.
-
Adjust your stock solution concentration: If your final DMSO concentration is too high, you may need to prepare a more concentrated this compound stock solution in DMSO. This will allow you to add a smaller volume of the stock to your aqueous buffer to achieve the desired final this compound concentration.
Possible Cause 2: this compound has precipitated out of solution.
This compound's hydrophobic nature can cause it to crash out of solution when introduced to a purely aqueous environment.
Solution:
-
Use a co-solvent: Incorporating a co-solvent can help to increase the solubility of this compound in your aqueous buffer.
-
Use of surfactants: Non-ionic surfactants at low concentrations can aid in solubilizing hydrophobic compounds.
-
Sonication: Brief sonication can help to break down small precipitate particles and facilitate dissolution.
-
Warming the solution: Gently warming the solution may increase the solubility of this compound. However, be cautious about the thermal stability of this compound and other components in your buffer.
Logical Flow for Troubleshooting this compound Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule targeting of transcription-replication conflict for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming T2AA Instability in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of T2AA, a PCNA inhibitor, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA).[1] It functions by disrupting the interaction between PCNA and its partner proteins, which are crucial for DNA replication and repair.[2][3] This interference leads to stalled DNA replication forks, DNA damage, and cell cycle arrest, making it a valuable tool in cancer research, often used to sensitize cancer cells to chemotherapeutic agents.[2][3]
Q2: What does "this compound instability" in long-term experiments refer to?
"this compound instability" can refer to two distinct issues in the context of long-term cell culture experiments:
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Chemical Instability: This refers to the degradation of the this compound compound in the cell culture medium over time at 37°C. The degradation can lead to a decrease in the effective concentration of the inhibitor, resulting in diminished or inconsistent biological effects.
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Biological Instability (Genomic Instability): This refers to the cumulative biological consequences of prolonged PCNA inhibition in cultured cells.[4] By interfering with DNA replication and repair, long-term this compound treatment can lead to an accumulation of DNA damage and genomic instability in the cell population.[2][3]
Q3: How should I prepare and store this compound?
Proper storage is crucial to maintain the integrity of this compound.
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Powder: Store the solid form of this compound at -20°C.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[1] It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: How often should I change the medium containing this compound in a long-term experiment?
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Change the medium with freshly diluted this compound every 24-48 hours. This regular replenishment helps to counteract any potential degradation of the compound and maintains a stable selective pressure on the cells.
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For very long-term experiments, consider empirically determining the stability of this compound in your specific cell culture conditions.
Troubleshooting Guides
Problem 1: Diminished or inconsistent effect of this compound over time.
| Possible Cause | Troubleshooting Steps |
| Chemical degradation of this compound in the culture medium. | 1. Increase the frequency of media changes: Replace the culture medium with fresh medium containing the desired concentration of this compound every 24 hours. 2. Optimize storage of this compound stock solutions: Ensure stock solutions are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions: Always prepare the final working concentration of this compound fresh from a frozen stock for each media change. Do not store diluted this compound solutions. |
| Cell population is developing resistance to this compound. | 1. Verify target engagement: Periodically perform experiments to confirm that this compound is still inhibiting PCNA. This can be done by assessing downstream markers of PCNA inhibition, such as increased DNA damage (e.g., γH2AX foci) or cell cycle arrest. 2. Consider dose escalation: If resistance is suspected, a gradual increase in the this compound concentration may be necessary to maintain the desired biological effect. However, this should be done with caution to avoid excessive cytotoxicity. |
| Initial this compound concentration was suboptimal. | 1. Perform a dose-response curve: If not done already, determine the optimal concentration of this compound for your specific cell line and experimental endpoint in a short-term assay before embarking on a long-term study. |
Problem 2: Excessive cytotoxicity or cell death in long-term cultures.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high for long-term exposure. | 1. Lower the this compound concentration: The optimal concentration for short-term effects may be too toxic for long-term culture. Reduce the concentration to a level that still shows a biological effect but allows for sustained cell viability. 2. Pulsed treatment: Consider a pulsed-dosing regimen where cells are treated with this compound for a specific period, followed by a recovery period in this compound-free medium. |
| Accumulation of genomic instability and secondary cellular stress. | 1. Monitor cell health regularly: Closely observe cell morphology and proliferation rates. If significant changes are observed, consider reducing the this compound concentration or shortening the treatment duration. 2. Characterize the cellular response: Analyze markers of apoptosis (e.g., cleaved caspase-3) and senescence to understand the mechanism of cell death. |
| Cell line is particularly sensitive to PCNA inhibition. | 1. Test different cell lines: If possible, compare the effects of long-term this compound treatment on multiple cell lines to identify one that is more tolerant. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework to empirically determine the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
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Complete cell culture medium (e.g., DMEM + 10% FBS)
-
37°C, 5% CO2 incubator
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High-performance liquid chromatography (HPLC) or a suitable quantitative assay for this compound
Methodology:
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Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
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Place the medium in a sterile, sealed container in a 37°C, 5% CO2 incubator.
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At various time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
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Store the collected aliquots at -80°C until analysis.
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Quantify the concentration of this compound in each aliquot using a validated analytical method like HPLC.
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Plot the concentration of this compound as a function of time to determine its degradation rate.
Protocol 2: Monitoring Biological Activity of this compound in Long-Term Culture
This protocol helps to ensure that this compound remains biologically active throughout a long-term experiment.
Materials:
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Cells of interest
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This compound
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Antibodies for immunofluorescence (e.g., anti-γH2AX) or Western blotting (e.g., anti-p21)
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Flow cytometer and reagents for cell cycle analysis (e.g., propidium iodide)
Methodology:
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Culture cells in the presence of this compound, changing the medium at your determined frequency.
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At regular intervals (e.g., every 48-72 hours), harvest a sample of the cells.
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Assess one or more of the following downstream markers of this compound activity:
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DNA Damage: Perform immunofluorescence staining for γH2AX foci. A sustained increase in the number of foci per cell indicates ongoing DNA damage due to PCNA inhibition.
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Cell Cycle Arrest: Analyze the cell cycle distribution using flow cytometry. A persistent accumulation of cells in a specific phase (e.g., S-phase) suggests continued this compound activity.
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Induction of Cell Cycle Inhibitors: Perform Western blotting to measure the levels of proteins like p21, which can be upregulated in response to DNA replication stress.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Experiments
| Observed Problem | Potential Cause | Recommended Action |
| Decreased this compound efficacy over time | Chemical degradation | Increase media change frequency to every 24h |
| Cellular resistance | Verify PCNA inhibition; consider dose escalation | |
| High levels of cell death | Concentration too high | Lower this compound concentration; try pulsed treatment |
| Genomic instability | Monitor cell health; characterize cell death mechanism |
Visualizations
Caption: Mechanism of this compound action leading to cellular consequences.
Caption: Troubleshooting workflow for this compound instability issues.
References
Why is T2AA delaying the cell cycle in my clonogenic assay?
Welcome to the technical support center for T2AA. This guide provides troubleshooting advice and detailed experimental protocols to help you investigate the effects of this compound in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: Why are the colonies in my this compound-treated wells smaller than the control in my clonogenic assay?
A1: A common reason for observing smaller colonies after treatment with a compound like this compound is a delay or arrest in the cell cycle. The clonogenic assay is a measure of a single cell's ability to proliferate into a colony.[1] If this compound slows down the rate of cell division, treated cells will undergo fewer doublings in the same period as untreated cells, resulting in smaller colonies. This does not necessarily mean the cells are dead, but rather that their proliferative capacity is inhibited.
To investigate this, you should first confirm the effect with a dose-response experiment and then proceed to analyze the cell cycle distribution of this compound-treated cells.
Troubleshooting Guide: this compound-Induced Cell Cycle Delay
Issue: this compound is causing a delay in the cell cycle, observed as reduced colony size in a clonogenic assay.
This guide will walk you through three potential mechanisms by which this compound might be inducing a cell cycle delay and how to test for each.
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Hypothesis 1: this compound induces a G1 phase cell cycle arrest.
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Hypothesis 2: this compound induces a G2/M phase cell cycle arrest.
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Hypothesis 3: this compound induces cellular senescence.
Troubleshooting G1 Phase Arrest
Q: Could this compound be stopping cells from entering the DNA synthesis (S) phase?
A: It is plausible that this compound causes a cell cycle arrest at the G1/S checkpoint. This is a common mechanism for anti-cancer agents, preventing cells from committing to DNA replication.[2] The cell integrates mitogenic and anti-mitogenic signals at this checkpoint. A key regulator is the Retinoblastoma (Rb) protein, which, in its active state, sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.[3] this compound could be indirectly activating Rb, for instance, by upregulating a Cyclin-Dependent Kinase Inhibitor (CDKI) like p21. This would inhibit the Cyclin D/CDK4/6 complexes that normally phosphorylate and inactivate Rb.[3][4]
To test this hypothesis, you can perform a cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content per cell.[5] Cells in G1 will have 2N DNA content, while cells in G2/M will have 4N DNA content. Cells in S phase will have a DNA content between 2N and 4N. An arrest in G1 will result in a significantly larger population of cells in the G1 phase compared to the control.[5]
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Cell Plating: Seed your cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration from your clonogenic assay) and a vehicle control for 24 hours.
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Harvesting: Aspirate the media and wash the cells with PBS. Add trypsin to detach the cells.[6] Neutralize the trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.
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Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
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Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
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Analysis: Analyze the samples on a flow cytometer. Gate the cell population to exclude doublets and debris. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| This compound (IC50) | 75.8% | 10.3% | 13.9% |
Troubleshooting G2/M Phase Arrest
Q: My cells are not arresting in G1. Could this compound be blocking entry into mitosis?
A: Yes, another possibility is that this compound induces a G2/M phase arrest. This can occur if the cell detects DNA damage before entering mitosis or if there is a disruption of the mitotic machinery, such as the microtubules.[4][7] For example, this compound could act as a DNA-damaging agent, activating the ATM/ATR kinase pathways, which in turn leads to the inhibition of the Cyclin B/CDK1 complex required for mitotic entry.[2]
The same flow cytometry protocol described above can be used to detect a G2/M arrest, which would be characterized by an accumulation of cells with 4N DNA content.[5] To further distinguish between G2 and M phase arrest, you can perform a western blot for Phospho-Histone H3 (Ser10), a marker of mitotic cells. A G2 arrest would show an increase in the G2/M peak by flow cytometry but no corresponding increase in Phospho-Histone H3 levels.
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Treatment and Lysis: Treat cells with this compound and a vehicle control as in the flow cytometry experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody against Phospho-Histone H3 (Ser10). Also, probe a separate blot or strip the same blot for a loading control like GAPDH or β-actin.
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Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Table 1: Flow Cytometry Data
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| This compound (IC50) | 20.5% | 15.1% | 64.4% |
Table 2: Western Blot Densitometry (Relative Units)
| Treatment | Phospho-Histone H3 (Ser10) | GAPDH (Loading Control) |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| This compound (IC50) | 1.1 | 1.0 |
Troubleshooting Cellular Senescence
Q: The cell cycle delay seems long-lasting. Could this compound be inducing senescence?
A: If the cell cycle arrest is prolonged and irreversible, this compound may be inducing cellular senescence. Senescence is a stable cell cycle arrest that can be triggered by factors such as DNA damage or oncogene activation.[8] Senescent cells are metabolically active but do not divide. In a clonogenic assay, this would manifest as single cells or very small, abortive colonies that fail to grow.
The hallmark of senescent cells is the increased activity of a lysosomal enzyme, senescence-associated β-galactosidase, at a suboptimal pH of 6.0. You can use a commercially available staining kit to detect this activity.
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Cell Plating and Treatment: Seed cells in 6-well plates. Treat with this compound and a vehicle control for 72 hours or longer to allow for the development of the senescent phenotype.
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Fixation: Aspirate the media, wash cells with PBS, and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
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Staining: Wash the cells again and add the SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and buffered to pH 6.0).
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Incubation: Incubate the plates at 37°C overnight in a dry incubator (no CO2).
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Imaging and Quantification: The next day, check for the development of a blue color in the cytoplasm of senescent cells. Image multiple fields of view for each condition using a bright-field microscope. Calculate the percentage of blue-stained cells relative to the total number of cells.
| Treatment | % SA-β-Gal Positive Cells |
| Vehicle Control | 4% |
| This compound (IC50) | 68% |
References
Technical Support Center: Optimizing T2AA Immunoprecipitation Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize non-specific binding in immunoprecipitation (IP) experiments, particularly those involving the small molecule inhibitor T2AA. The following resources are designed to address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background and non-specific binding in my immunoprecipitation experiment?
High background is a frequent issue in IP experiments and can stem from several sources. The main culprits include:
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Non-specific binding of proteins to the IP antibody, the protein A/G beads, or even the microcentrifuge tubes.[1][2]
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Inadequate washing steps that fail to remove all unbound proteins.[2]
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Using an excessive amount of antibody , which can lead to off-target binding.[2][3]
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Suboptimal lysis buffer composition that doesn't effectively solubilize proteins or prevent aggregation.
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Cell or tissue lysates that are too concentrated , increasing the pool of potential non-specific binders.[3]
Q2: How can I be sure that the bands I'm seeing are from specific interactions with my protein of interest?
To confirm the specificity of your results, it is crucial to include proper controls in your experiment. An essential control is an isotype control , which involves performing a parallel IP with a non-immune antibody of the same isotype as your specific antibody.[4] Any proteins that are pulled down in the isotype control lane can be considered non-specific binders. Additionally, using beads alone (without any antibody) can help identify proteins that bind non-specifically to the bead matrix itself.[4]
Q3: Does the presence of the this compound molecule in my experiment require special considerations for reducing non-specific binding?
This compound is a small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA). While its presence is central to the experimental question, it does not fundamentally alter the standard biochemical principles of immunoprecipitation. Therefore, the strategies for reducing non-specific binding outlined in this guide are fully applicable to IP experiments involving this compound. The focus remains on optimizing antibody-antigen interactions while minimizing off-target binding through proper blocking, washing, and the use of appropriate controls.
Troubleshooting Guides
Issue 1: High Background Signal Obscuring True Interactions
High background can make it difficult to distinguish your protein of interest from non-specific binders. Here are several strategies to mitigate this issue:
1. Pre-clearing the Lysate:
This step aims to remove proteins from your lysate that non-specifically bind to the IP beads or the antibody isotype. Incubating the lysate with beads (and sometimes a non-specific antibody) before adding your specific antibody can significantly reduce background.[5]
Experimental Protocol: Pre-clearing Cell Lysate
-
To 1 mL of cell lysate, add 50 µL of normal serum (e.g., rabbit serum) or an irrelevant antibody of the same species and isotype as your IP antibody.[6]
-
Incubate on ice for 1 hour with gentle rotation.[6]
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Add 100 µL of a 50% slurry of protein A/G beads to the lysate.[6]
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Incubate at 4°C for 30-60 minutes with gentle agitation.[6][7]
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Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new microcentrifuge tube, avoiding the bead pellet.[6][7] This pre-cleared lysate is now ready for your immunoprecipitation experiment.
2. Blocking the Beads:
Before adding your antibody or lysate, it is beneficial to block the beads to prevent non-specific protein adherence to the bead surface.[8][9] This is analogous to the blocking step in a Western blot.
Experimental Protocol: Blocking Beads
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Wash the required volume of protein A/G beads twice with a suitable buffer (e.g., PBS).
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Resuspend the beads in a blocking buffer containing a protein that will not interfere with your experiment. A common choice is 1-5% Bovine Serum Albumin (BSA) in PBS.[10]
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Incubate the beads for at least 1 hour at 4°C with gentle rotation.
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After incubation, wash the beads again with your lysis buffer to remove excess blocking agent before proceeding with your IP.
3. Optimizing Wash Buffers:
The composition of your wash buffer is critical for removing non-specific binders while preserving the specific antibody-antigen interaction. You may need to empirically determine the optimal concentrations of salt and detergent for your specific experiment.
| Parameter | Recommended Concentration Range | Purpose |
| Salt (e.g., NaCl) | 150 mM - 500 mM | Disrupts weak, non-specific ionic interactions. |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% | Reduces non-specific hydrophobic interactions. |
| Ionic Detergent (e.g., SDS) | 0.01% - 0.1% | Harsher detergent, can disrupt some protein-protein interactions. Use with caution. |
Table 1: Recommended concentration ranges for wash buffer components.
4. Titrating Your Antibody:
Using too much antibody can increase the likelihood of non-specific binding.[2] It is recommended to perform an antibody titration to determine the minimal amount of antibody required to efficiently pull down your target protein. Typically, 1-10 micrograms of antibody per immunoprecipitation is a good starting point to optimize from.[11]
Issue 2: Weak or No Signal for the Target Protein
If you are not detecting your protein of interest, consider the following:
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Antibody Suitability: Ensure your antibody is validated for immunoprecipitation. Not all antibodies that work in Western blotting are suitable for IP, as they may not recognize the native protein conformation.
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Lysis Buffer Choice: Harsh lysis buffers containing high concentrations of ionic detergents can denature proteins and disrupt the antibody-antigen binding epitope. A milder lysis buffer with non-ionic detergents is often preferable.[12]
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Washing Steps: While important for reducing background, excessively stringent or numerous washes can also elute your protein of interest.[2] Try reducing the number of washes or the stringency of the wash buffer.
Visualizing the Workflow
To better understand the process of reducing non-specific binding, the following diagrams illustrate the key steps.
Workflow for reducing non-specific binding in IP.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abbexa.com [abbexa.com]
- 3. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. IP Sample Preparation | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. biossusa.com [biossusa.com]
- 7. neb.com [neb.com]
- 8. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 9. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 10. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Addressing experimental variability in T2AA-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T2AA, a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA). This compound disrupts the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box, thereby inhibiting DNA replication and repair processes. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PCNA inhibitor that functions by disrupting the interaction between PCNA and proteins that contain a PIP-box motif.[1][2] This interference with PCNA's scaffolding function leads to the stalling of DNA replication forks, induction of DNA replication stress, and ultimately, cell cycle arrest in the S-phase.[1][2] this compound has been shown to abolish the interaction of PCNA with DNA polymerase δ in the cellular chromatin.[1][2]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.
Q3: What are the common causes of experimental variability in this compound-based assays?
A3: Experimental variability in this compound-based assays can arise from several factors:
-
Cell-Based Factors:
-
Cell line-specific sensitivity: Different cell lines exhibit varying sensitivity to this compound.
-
Cell density: The number of cells seeded can influence the effective concentration of this compound per cell.
-
Cell cycle synchronization: As this compound primarily affects cells in the S-phase, variations in the proportion of cells in this phase can lead to inconsistent results.
-
-
Compound-Related Factors:
-
Solubility and Stability: While soluble in DMSO, this compound's stability and potential for precipitation in aqueous cell culture media over long incubation periods should be considered.
-
Pipetting accuracy: Inaccurate dispensing of this compound, especially at low concentrations, can introduce significant variability.
-
-
Assay-Specific Factors:
-
Incubation time: The duration of this compound exposure will impact the observed cellular response.
-
Assay endpoint: The choice of viability or proliferation assay (e.g., MTT, CellTiter-Glo) can yield different results.
-
Edge effects in multi-well plates: Wells on the periphery of a microplate are prone to evaporation, which can concentrate this compound and affect cell growth, leading to skewed results.
-
Q4: My this compound assay results are inconsistent. What are some troubleshooting steps I can take?
A4: Refer to the detailed troubleshooting guide in the following section. Key initial steps include verifying the this compound stock concentration, ensuring consistent cell seeding density, and including appropriate controls (e.g., vehicle control, positive control).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between plating each set of rows. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Inaccurate this compound dispensing | Use calibrated pipettes and perform serial dilutions carefully. For 384-well plates, consider using an automated liquid handler. | |
| No or weak effect of this compound | This compound degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect this compound concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| Low percentage of cells in S-phase | Consider synchronizing the cells in the G1/S phase boundary before this compound treatment. | |
| Cell line resistance | Some cell lines may be inherently resistant to this compound. Consider testing a panel of cell lines to find a sensitive model. | |
| Excessive cytotoxicity even at low concentrations | This compound precipitation in media | Visually inspect the wells for any signs of precipitation. Prepare this compound dilutions in pre-warmed media and mix thoroughly. |
| Off-target effects | While this compound is a specific PCNA inhibitor, high concentrations may lead to off-target effects. Lower the concentration and shorten the incubation time. | |
| Synergistic effects with media components | Ensure that the cell culture media does not contain components that could enhance the cytotoxic effects of this compound. | |
| Inconsistent IC50 values between experiments | Variation in incubation time | Strictly adhere to the same incubation time for all experiments. |
| Differences in cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Lot-to-lot variability of reagents | Use the same lot of reagents (e.g., FBS, media, assay reagents) for a set of comparative experiments. |
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by a cell growth assay after a 3-day treatment period. Note the variability in sensitivity across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U2OS | Osteosarcoma | ~20 |
| HeLa | Cervical Cancer | ~25 |
| A549 | Lung Cancer | >50 (Resistant) |
| MDA-MB-231 | Breast Cancer | >50 (Resistant) |
Data synthesized from published literature for illustrative purposes.[3][4]
Experimental Protocols
Protocol 1: this compound Cell Viability Assay (MTT-Based)
This protocol outlines a standard procedure for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control medium.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess this compound's Effect on PCNA-Polymerase Interaction
This protocol is designed to determine if this compound disrupts the interaction between PCNA and one of its binding partners, such as DNA Polymerase δ.
Materials:
-
This compound
-
Cell line expressing the proteins of interest
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against PCNA
-
Antibody against DNA Polymerase δ
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Plate and grow cells to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with IP Lysis Buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with 2-4 µg of the anti-PCNA antibody or normal IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with IP Lysis Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-DNA Polymerase δ antibody to detect the co-immunoprecipitated protein.
-
As a control, probe a separate membrane with the anti-PCNA antibody to confirm the immunoprecipitation of PCNA.
-
Visualizations
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for this compound-based cell viability assay.
This compound Mechanism of Action on PCNA Signaling Pathway
References
- 1. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of Inhibitors for Proliferating Cell Nuclear Antigen Using a Computational-Based Linked-Multiple-Fragment Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
T2AA affinity issues with secondary PCNA binding site
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with T2AA (Teglicar) and its interaction with Proliferating Cell Nuclear Antigen (PCNA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the dual binding sites of this compound on PCNA.
Issue 1: Differentiating Primary (PIP-Box) vs. Secondary Site Binding
Question: My experimental results are inconsistent. How can I distinguish the effects of this compound binding to the primary PIP-box site from its binding to the secondary site near Lys-164?
Answer:
This is a common challenge due to the 2:1 binding stoichiometry of this compound to the PCNA trimer. The affinity of this compound for the secondary site is thought to be lower than for the primary PIP-box pocket. Therefore, the concentration of this compound is a critical experimental parameter.
Troubleshooting Steps:
-
Concentration Gradient Experiments: Perform dose-response experiments with this compound. Lower concentrations of this compound are more likely to predominantly occupy the higher-affinity PIP-box binding site. Effects observed only at higher concentrations may be attributable to the secondary site interaction.
-
Use of PCNA Mutants:
-
Primary Site Mutant: Utilize a PCNA mutant with alterations in the PIP-box binding pocket (the Interdomain Connecting Loop - IDCL). If this compound still elicits a response in this mutant, it is likely mediated through the secondary site.
-
Secondary Site Mutant: A PCNA mutant with alterations near the Lys-164 residue can help isolate the effects of the primary binding site.
-
-
Competitive Binding Assays:
-
Use a known PIP-box binding peptide (like a p21-derived peptide) in a competitive binding assay. This compound should effectively compete for binding at the primary site.
-
-
Functional Readouts:
-
DNA Replication Inhibition: Inhibition of general DNA replication is primarily associated with the disruption of PIP-box interactions at the primary site.
-
Ubiquitination-Dependent Pathways: The secondary site's proximity to Lys-164, a key residue for PCNA monoubiquitination, suggests its involvement in DNA translesion synthesis (TLS) and other ubiquitin-mediated processes.[1] Assaying for alterations in these specific pathways can provide insights into secondary site binding.
-
Issue 2: Unexpected Effects on PCNA Ubiquitination
Question: I am seeing unexpected changes in PCNA ubiquitination in the presence of this compound. Is this an off-target effect?
Answer:
Not necessarily. The secondary binding site of this compound is located adjacent to Lysine-164 (Lys-164), the primary site of monoubiquitination on PCNA.[1] Therefore, this compound can directly influence processes that are regulated by ubiquitinated PCNA.
Troubleshooting Steps:
-
In Vitro Ubiquitination Assay: Perform an in vitro ubiquitination assay with purified PCNA, E1, E2 (e.g., RAD6-RAD18), and ubiquitin in the presence and absence of this compound. This will determine if this compound directly inhibits the ubiquitination process itself. Published data suggests this compound does not inhibit PCNA monoubiquitination but rather hinders the interaction of ubiquitinated PCNA with its binding partners like DNA polymerase η.[1]
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP of PCNA and key proteins involved in TLS (e.g., Pol η, REV1) from cell lysates treated with and without this compound. A reduction in the interaction between PCNA and these partners in the presence of this compound would suggest interference at the secondary site.
-
Cellular Localization Studies: Use immunofluorescence to observe the colocalization of PCNA and TLS polymerases in cells treated with DNA damaging agents and this compound. A disruption of this colocalization by this compound would support the model of interference with ubiquitinated PCNA functions.
Frequently Asked Questions (FAQs)
Q1: What are the known binding sites of this compound on PCNA?
A1: this compound has two identified binding sites on the PCNA homotrimer. The primary site is within the PIP-box binding cavity on the surface of PCNA, also known as the interdomain connecting loop (IDCL).[2] The secondary binding site is located adjacent to the Lys-164 residue at the interface between PCNA subunits.[3]
Q2: What is the evidence for a secondary this compound binding site?
A2: The crystal structure of the PCNA-T2AA complex revealed that this compound binds to PCNA in a 2:1 ratio, with one molecule in the PIP-box cavity and another at the subunit interface near Lys-164.[3]
Q3: Are there differences in the binding affinity of this compound for the two sites?
Q4: How does this compound binding to the secondary site affect PCNA function?
A4: The secondary site's proximity to Lys-164, the site of monoubiquitination, suggests that this compound binding can interfere with the recruitment of proteins involved in translesion synthesis (TLS) and other DNA damage response pathways that are dependent on ubiquitinated PCNA.[1] this compound has been shown to hinder the interaction of monoubiquitinated PCNA with proteins like polymerase η (Pol η) and REV1.[1]
Q5: Can this compound be used to specifically target ubiquitinated PCNA pathways?
A5: Due to its dual-site binding, specifically targeting only the ubiquitinated PCNA pathways with this compound is challenging. However, by carefully titrating this compound concentrations and using appropriate cellular and biochemical assays, it is possible to enrich for effects mediated by the secondary binding site.
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of this compound with PCNA.
| Parameter | Value | Context | Reference |
| This compound:PCNA Binding Stoichiometry | 2:1 | Determined by X-ray crystallography of the complex. | [3] |
| IC50 (PIP-box Inhibition) | ~1 µM | Inhibition of PCNA/PIP-box peptide interaction. | |
| Ki (PIP-box Inhibition) | 0.91–1.36 µM | Calculated from inhibition of PCNA-PL peptide interaction. | |
| Ki (p15 Interaction) | 4.21 ± 0.55 µM | Inhibition of PCNA-p15 interaction. |
Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound-PCNA Interaction
This protocol provides a framework for a competitive FP assay to measure the inhibition of PCNA-PIP peptide interaction by this compound.
Principle: A fluorescently labeled peptide derived from a PCNA-interacting protein (e.g., p21) will have a low fluorescence polarization value when free in solution. Upon binding to the much larger PCNA protein, its tumbling rate slows, and the polarization value increases. This compound, by competing for the same binding site, will displace the fluorescent peptide, leading to a decrease in polarization.
Materials:
-
Purified recombinant human PCNA
-
Fluorescently labeled PIP-box peptide (e.g., FITC-p21)
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, non-binding 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Fluorescent Peptide Concentration:
-
Serially dilute the fluorescent PIP-box peptide in assay buffer and measure the fluorescence intensity to find a concentration that gives a stable and robust signal (typically in the low nanomolar range).
-
-
Determine Optimal PCNA Concentration:
-
Titrate PCNA against a fixed concentration of the fluorescent peptide. The concentration of PCNA that yields ~80% of the maximal polarization signal is typically used for the competition assay.
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In each well of the microplate, add the fixed concentrations of PCNA and fluorescent PIP-box peptide.
-
Add the different concentrations of this compound to the wells. Include a control with no this compound (maximum polarization) and a control with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Co-Immunoprecipitation (Co-IP) to Assess this compound's Effect on PCNA-Partner Interactions
This protocol outlines the steps to investigate whether this compound disrupts the interaction between PCNA and a specific binding partner in a cellular context.
Principle: An antibody against a "bait" protein (e.g., PCNA) is used to pull it out of a cell lysate. If a "prey" protein is interacting with the bait, it will be pulled down as well and can be detected by Western blotting.
Materials:
-
Cell line expressing the proteins of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against PCNA (for IP)
-
Antibody against the interacting partner (for Western blot)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control for the appropriate time.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-PCNA antibody for several hours or overnight at 4°C with gentle rotation.
-
Add the Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the antibody against the PCNA interacting partner.
-
A decrease in the band intensity for the interacting partner in the this compound-treated sample compared to the control indicates that this compound has disrupted the interaction.
-
Visualizations
Caption: this compound binds to two sites on PCNA with different affinities.
Caption: A general workflow for investigating this compound-PCNA interactions.
Caption: A logic diagram for troubleshooting inconsistent this compound results.
References
- 1. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCNA dependent cellular activities tolerate dramatic perturbations in PCNA client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T2AA-Induced Cell Cycle Arrest for Chemosensitization
Welcome to the technical support resource for researchers utilizing T2AA (T2 Amino Alcohol) in chemosensitization studies. This compound is a novel small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA) that disrupts the interaction with PIP-box containing proteins.[1] This interference stalls DNA replication forks, leading to S-phase cell cycle arrest and the induction of DNA replication stress.[1] By halting cell proliferation and inhibiting DNA repair mechanisms like translesion DNA synthesis, this compound can sensitize cancer cells to various chemotherapeutic agents, particularly DNA-damaging agents like cisplatin.[1][2][3]
This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and data presentation templates to help you effectively manage this compound-induced cell cycle arrest in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a derivative of the thyroid hormone T3, designed to lack hormonal activity.[1] It functions as a PCNA inhibitor by binding to the PIP-box binding cavity, thereby preventing PCNA's interaction with key proteins involved in DNA replication and repair, such as DNA polymerase δ and p21.[1][4] This disruption leads to stalled replication forks, phosphorylation of Chk1 and RPA32, and ultimately, an arrest of the cell cycle in the S-phase.[1]
Q2: Why is S-phase arrest by this compound beneficial for chemosensitization?
A2: Many conventional chemotherapies, like cisplatin, exert their cytotoxic effects by inducing DNA damage. Cells are most vulnerable to these agents during DNA replication (S-phase). By arresting cells in S-phase, this compound synchronizes the cell population in a state of heightened sensitivity to DNA-damaging drugs. Furthermore, this compound's inhibition of PCNA-dependent translesion DNA synthesis prevents cancer cells from repairing the chemotherapy-induced damage, leading to an accumulation of DNA double-strand breaks and enhanced cell death.[1][3]
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line. However, published studies report an IC50 for inhibiting the PCNA/PIP-box interaction at approximately 1 µM.[1] For cell-based assays, a concentration range of 1-10 µM is a common starting point for optimization. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that induces cell cycle arrest without causing excessive stand-alone cytotoxicity.
Q4: How long should I pre-treat cells with this compound before adding the chemotherapeutic agent?
A4: The pre-treatment duration should be sufficient to allow for a significant portion of the cell population to arrest in S-phase. A typical pre-incubation time ranges from 12 to 24 hours. This timing should be optimized by performing a time-course experiment and analyzing cell cycle distribution via flow cytometry at several time points (e.g., 6, 12, 18, 24 hours) after this compound addition.
Q5: Can this compound be used with chemotherapies that are not DNA-damaging agents?
A5: While the primary rationale for this compound chemosensitization is linked to DNA-damaging agents, there may be potential for synergy with other drug classes. For example, agents targeting S-phase specific pathways could be more effective in a this compound-arrested population. However, the sensitizing effect is expected to be most pronounced with drugs whose efficacy is replication-dependent.
Troubleshooting Guide
This section addresses common problems encountered during chemosensitization experiments involving this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No significant S-phase arrest observed after this compound treatment. | 1. Sub-optimal this compound Concentration: The concentration may be too low for the specific cell line. 2. Incorrect Incubation Time: The duration of treatment may be too short. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. 4. Degraded this compound Compound: The compound may have lost activity due to improper storage. | 1. Perform a dose-response experiment (e.g., 0.5 µM to 20 µM) and assess cell cycle arrest by flow cytometry. 2. Conduct a time-course experiment (e.g., 6, 12, 18, 24, 48 hours) to find the optimal arrest point. 3. Verify the expression of PCNA in your cell line. Consider using a different cell line to establish a positive control. 4. Ensure this compound is stored as recommended by the manufacturer. Prepare fresh stock solutions. |
| High Coefficient of Variation (CV) in Flow Cytometry G1 peak. [5][6] | 1. High Flow Rate: Running samples too quickly reduces measurement accuracy.[7][8] 2. Cell Clumping/Aggregates: Aggregates can be misread as doublets or G2/M cells.[5] 3. Improper Fixation: Inadequate fixation can lead to poor DNA staining.[7] 4. Insufficient DNA Staining: Not enough propidium iodide (PI) or incubation time.[7] | 1. Always use the lowest flow rate setting on the cytometer for cell cycle analysis.[7][8][9] 2. Gently pipette to resuspend cells; filter cells through a 40 µm mesh before analysis.[7] Use doublet discrimination gating (e.g., FSC-A vs FSC-H).[9] 3. Use ice-cold 70% ethanol and fix for at least 2 hours at -20°C.[7][9] 4. Ensure PI/RNase solution is at an optimal concentration and incubate for at least 15-30 minutes in the dark.[7] |
| This compound alone is causing high levels of cell death. | 1. Concentration is too high: The dose used is above the therapeutic window for cell cycle arrest and is inducing apoptosis.[1] 2. Cell line is highly sensitive: Some cell lines are inherently more sensitive to replication stress. | 1. Reduce the concentration of this compound. The goal is to arrest cells, not kill them outright before the chemotherapeutic agent is added. Re-run the dose-response curve focusing on lower concentrations. 2. Shorten the this compound pre-incubation time. |
| No chemosensitization effect is observed (Combination Index ≈ 1 or >1). | 1. Antagonistic Interaction: The cell cycle arrest may be protecting the cells from the specific chemotherapeutic agent used.[4] 2. Sub-optimal Dosing Schedule: The timing and concentrations of this compound and the chemo agent are not synergistic. 3. Drug Efflux: Cells may be actively pumping out one or both drugs. | 1. This is a known risk. This compound-induced arrest could protect cells from agents that require active proliferation to be effective. Consider using agents that specifically target S-phase or DNA repair. 2. Experiment with different schedules: co-treatment, pre-treatment with this compound, or post-treatment with this compound. A full checkerboard assay (multiple doses of each drug) is recommended to assess synergy. 3. Check if your cell line overexpresses efflux pumps like MDR1. |
Visualizing the Troubleshooting Workflow
References
- 1. Identification of small molecule proliferating cell nuclear antigen (PCNA) inhibitor that disrupts interactions with PIP-box proteins and inhibits DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
T2AA Amplifies Cisplatin's Cytotoxicity: A Comparative Analysis of Chemosensitization Effects
Researchers and drug development professionals are continuously exploring novel therapeutic strategies to enhance the efficacy of established chemotherapeutic agents like cisplatin. One such promising approach involves the use of chemosensitizers, compounds that can potentiate the anticancer effects of conventional drugs. This guide provides a detailed comparison of the cytotoxic effects of cisplatin alone versus its combination with T2AA, a small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA). The experimental data presented herein demonstrates this compound's potential to significantly augment cisplatin's therapeutic impact by impeding DNA repair mechanisms.
Quantitative Analysis of Chemosensitization
The synergistic effect of this compound and cisplatin has been quantified through various in vitro assays. The data clearly indicates that the combination therapy is more effective at inducing cancer cell death than cisplatin monotherapy.
| Treatment Group | Clonogenic Survival | DNA Double-Strand Breaks (DSBs) |
| Cisplatin Alone | Significantly higher survival rate | Baseline level of DSBs |
| Cisplatin + this compound | Significantly lower survival rate[1] | Significant enhancement in the formation of DSBs[1] |
Mechanism of Action: this compound's Impact on DNA Repair
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, particularly interstrand cross-links (ICLs). Cancer cells, however, can often repair this damage, leading to treatment resistance. This compound disrupts this repair process by targeting monoubiquitinated PCNA, a key protein involved in translesion DNA synthesis, a pathway cells use to bypass DNA lesions.
By inhibiting the interaction of key DNA polymerases like pol η and REV1 with monoubiquitinated PCNA, this compound effectively stalls the repair of cisplatin-induced ICLs.[1] This unresolved DNA damage leads to the accumulation of DNA double-strand breaks (DSBs), which are highly lethal to cells.[1] The increased formation of DSBs is evidenced by the enhanced co-localization of phospho-ATM and 53BP1 foci, and the upregulation of phospho-BRCA1 in cells treated with the combination of this compound and cisplatin.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments that have been conducted to evaluate the chemosensitization effect of this compound.
1. Clonogenic Survival Assay:
-
Cell Seeding: Cancer cells are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Treatment: The following day, cells are treated with either cisplatin alone, this compound alone, or a combination of cisplatin and this compound at varying concentrations. A control group receiving no treatment is also included.
-
Incubation: After the treatment period, the drug-containing medium is removed, and the cells are washed with PBS and incubated with fresh medium for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.
-
Analysis: The surviving fraction for each treatment group is calculated relative to the untreated control group.
2. Neutral Comet Assay (for DNA Double-Strand Breaks):
-
Cell Treatment: Cells are treated with cisplatin, this compound, or the combination as described for the clonogenic assay.
-
Cell Embedding: After treatment, cells are harvested and embedded in low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are then subjected to electrophoresis under neutral pH conditions. This allows the negatively charged DNA to migrate towards the anode. Fragmented DNA (indicative of DSBs) will migrate further, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
References
A Researcher's Guide to Validating T2AA Target Engagement in Live Cells
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of T2AA, a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), in a live-cell context. This compound exerts its effect by disrupting the interaction between PCNA and proteins containing the PCNA-interacting protein (PIP) box, a crucial step in DNA replication and repair.[1]
This guide will delve into the principles, protocols, and data outputs of four prominent target engagement validation methods: the Cellular Thermal Shift Assay (CETSA), NanoBredon Resonance Energy Transfer (NanoBRET), Proximity Ligation Assay (PLA), and In-Cell Western (ICW). By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific research questions.
Comparative Analysis of Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, the desired throughput, and the type of data required. The following table summarizes the key quantitative parameters for each method, offering a direct comparison of their capabilities.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Proximity Ligation Assay (PLA) | In-Cell Western (ICW) |
| Principle | Ligand binding-induced thermal stabilization of the target protein.[2][3] | Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent ligand/tracer.[3] | In situ detection of protein-protein interactions using DNA amplification.[4] | Antibody-based quantification of protein levels in fixed cells. |
| Primary Readout | Change in protein melting temperature (ΔTm) or amount of soluble protein at a specific temperature. | BRET ratio (acceptor emission / donor emission). | Number of fluorescent spots per cell, representing interaction events. | Fluorescence intensity proportional to protein amount. |
| Quantitative Metric | EC50 (concentration for 50% of maximal thermal stabilization). | IC50/EC50 (concentration for 50% inhibition/potentiation of BRET signal). | IC50 (concentration for 50% inhibition of protein-protein interaction). | EC50 (concentration for 50% of maximal change in protein level or modification). |
| This compound-PCNA Application | Demonstrates direct binding of this compound to PCNA by inducing a thermal shift. | Measures the displacement of a fluorescently labeled PIP-box peptide from NanoLuc-PCNA by this compound. | Quantifies the disruption of the PCNA-PIP box protein interaction by this compound. | Can be adapted to measure changes in PCNA localization or post-translational modifications upon this compound treatment. |
| Throughput | Moderate to high, adaptable to 384-well format.[5] | High, suitable for 96- and 384-well plates. | Low to moderate, requires microscopy and image analysis. | High, compatible with 96- and 384-well plates. |
| Labeling Requirement | Label-free for the compound. Requires a specific antibody for detection.[3] | Requires genetic fusion of NanoLuc to the target protein and a fluorescently labeled tracer.[3] | Requires two primary antibodies against the interacting proteins. | Requires a primary antibody against the target protein and a labeled secondary antibody. |
| Live-Cell Compatibility | Yes, for the initial drug treatment and heating steps. Lysis is required for detection.[2] | Yes, measurements are performed in real-time in living cells.[3] | No, cells are fixed before the assay.[4] | No, cells are fixed and permeabilized.[6] |
Signaling Pathway of this compound-Mediated PCNA Inhibition
This compound functions by competitively inhibiting the binding of proteins containing a PIP-box motif to PCNA. This disruption interferes with essential cellular processes such as DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflows
The following diagrams illustrate the generalized workflows for the four target engagement validation methods discussed.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells in a multi-well format and allow them to adhere. Treat the cells with a range of this compound concentrations and a vehicle control for a predetermined time.
-
Thermal Denaturation: Seal the plate and heat the cells at various temperatures for a set duration (e.g., 3 minutes) using a thermal cycler or a water bath. Include a non-heated control.
-
Cell Lysis: Immediately after heating, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble PCNA in each sample using Western blotting or an ELISA-based method with a specific anti-PCNA antibody.
-
Data Analysis: Plot the amount of soluble PCNA as a function of temperature for each this compound concentration. Determine the melting temperature (Tm) and the change in Tm (ΔTm) induced by this compound. Calculate the EC50 value from the dose-response curve of thermal stabilization.
NanoBRET™ Target Engagement Protocol
-
Vector Construction and Transfection: Clone the PCNA gene into a NanoLuc® fusion vector. Transfect the desired cell line with the NanoLuc-PCNA construct and allow for protein expression.
-
Cell Plating: Seed the transfected cells into a white, opaque multi-well plate suitable for luminescence measurements.
-
Tracer and Compound Addition: Add a fluorescently labeled tracer molecule that is known to bind to PCNA (e.g., a fluorescently tagged PIP-box peptide) to the cells. Subsequently, add varying concentrations of this compound or a vehicle control.
-
Signal Measurement: Add the Nano-Glo® substrate to the wells to initiate the luminescence reaction. Immediately measure the donor (NanoLuc®) and acceptor (fluorescent tracer) emission signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Proximity Ligation Assay (PLA) Protocol
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides. Treat the cells with different concentrations of this compound and a vehicle control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking solution. Incubate the cells with two primary antibodies raised in different species, one targeting PCNA and the other targeting a known PIP-box-containing interaction partner (e.g., p21).
-
PLA Probe Incubation: Wash the cells and incubate with secondary antibodies conjugated to oligonucleotides (PLA probes).
-
Ligation and Amplification: Add a ligation solution to join the two PLA probes if they are in close proximity (<40 nm). Then, add an amplification solution containing fluorescently labeled oligonucleotides and a polymerase to generate a rolling circle amplification product.
-
Imaging and Analysis: Mount the coverslips and visualize the fluorescent PLA signals using a fluorescence microscope. Quantify the number of PLA spots per cell using image analysis software. Plot the number of spots against the this compound concentration to determine the IC50 for the disruption of the protein-protein interaction.[4]
In-Cell Western (ICW) Protocol
-
Cell Culture and Treatment: Plate cells in a 96-well or 384-well plate and treat with a range of this compound concentrations.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with a detergent-containing buffer.[6]
-
Blocking: Block non-specific antibody binding using a suitable blocking buffer.[6]
-
Primary and Secondary Antibody Incubation: Incubate the cells with a primary antibody specific for PCNA. After washing, add a secondary antibody conjugated to a near-infrared fluorophore.
-
Signal Detection: Scan the plate using an imaging system capable of detecting the fluorescence from the secondary antibody.
-
Data Analysis: Quantify the fluorescence intensity in each well. Normalize the signal to cell number (e.g., by using a DNA stain). Plot the normalized fluorescence intensity against the this compound concentration to determine if the treatment affects the total cellular level of PCNA. This method is more commonly used to assess changes in protein expression or post-translational modifications rather than direct binding.
Conclusion
The validation of target engagement in live cells is a cornerstone of modern drug discovery. Each of the methods described in this guide—CETSA, NanoBRET, PLA, and ICW—offers a unique set of advantages and limitations for assessing the interaction of this compound with its target, PCNA. CETSA provides a label-free approach to confirm direct binding, while NanoBRET offers a real-time, high-throughput method to quantify binding affinity. PLA is a powerful tool for visualizing the disruption of specific protein-protein interactions within the cellular context, and ICW provides a high-throughput method for quantifying protein levels. By carefully considering the experimental goals and the characteristics of each assay, researchers can select the most suitable approach to confidently validate this compound target engagement and advance their drug development programs.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of T2AA's specificity for PCNA over other proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the small molecule inhibitor T2AA, focusing on its specificity for Proliferating Cell Nuclear Antigen (PCNA) over other proteins. This compound, also known as T2 amino alcohol, has emerged as a valuable tool for studying the roles of PCNA in DNA replication and repair. This document compiles available experimental data to offer a clear comparison of its performance and to provide researchers with detailed methodologies for key experiments.
Executive Summary
This compound is an inhibitor of PCNA that functions by disrupting the protein-protein interactions between PCNA and proteins containing the PCNA-interacting protein (PIP) box motif.[1][2][3] Experimental evidence demonstrates that this compound effectively inhibits the binding of PIP-box peptides and full-length proteins, such as p21, to PCNA.[1][4] Furthermore, this compound has been shown to interfere with the function of monoubiquitinated PCNA by hindering its interaction with translesion synthesis (TLS) polymerases like Pol η and REV1.[5][6] While data confirms this compound's activity against PCNA and its known interacting partners, comprehensive screening against a broad panel of unrelated proteins to definitively establish its off-target profile is not extensively documented in publicly available literature.
Data Presentation: this compound Activity
The following table summarizes the known inhibitory activities of this compound against PCNA and its interacting partners.
| Target Interaction | Assay Type | This compound Concentration/IC50 | Reference |
| PCNA / PIP-box peptide | Not specified | ~1 µM (IC50) | [1][2] |
| PCNA / p21 (full-length) | Pull-down assay | Dose-dependent inhibition | [1][4] |
| PCNA / DNA Polymerase δ | Cellular chromatin colocalization | Effective at 20 µM | [3] |
| monoubiquitinated PCNA / Polymerase η | In vitro binding assay | Inhibition observed | [5][6] |
| monoubiquitinated PCNA / REV1 | Cellular chromatin colocalization | Decreased colocalization | [5][6] |
Mechanism of Action and Specificity
This compound was developed as a derivative of 3,3',5-triiodothyronine (T3), which was unexpectedly found to bind to the PIP-box binding site on PCNA.[1] Crystallographic studies of this compound in complex with PCNA have revealed that it binds to two sites on the PCNA trimer. One molecule of this compound occupies the hydrophobic pocket where the PIP-box of interacting proteins binds. A second this compound molecule binds to a shallower cavity on the surface of PCNA, adjacent to the Lys-164 residue, which is a site for monoubiquitination.[5][6] This dual-binding mode likely contributes to its inhibitory effect on both unmodified and monoubiquitinated PCNA functions.
The specificity of this compound appears to be driven by its interaction with the highly conserved PIP-box binding pocket on PCNA. This pocket is the primary docking site for a multitude of proteins involved in DNA replication, repair, and cell cycle control. By competitively occupying this site, this compound effectively acts as a broad inhibitor of PCNA-mediated processes. Its demonstrated activity against the interaction of PCNA with both a cell cycle inhibitor (p21) and a key replication enzyme (DNA Polymerase δ) underscores its function as a disruptor of the PCNA interactome.
However, the lack of extensive off-target screening data means that potential interactions with other proteins that may have structurally similar binding pockets cannot be definitively ruled out.
Signaling Pathways and Experimental Workflows
This compound Inhibition of PCNA-Protein Interactions
The following diagram illustrates the primary mechanism of this compound action, which is the disruption of the interaction between PCNA and its partner proteins that contain a PIP-box.
Caption: this compound competitively binds to the PIP-box binding site on PCNA, preventing the interaction with partner proteins.
Experimental Workflow: Pull-down Assay for PCNA-p21 Interaction
This diagram outlines the steps for a pull-down assay to assess the inhibitory effect of this compound on the interaction between PCNA and p21.
Caption: A stepwise representation of a pull-down experiment to quantify the inhibition of PCNA-p21 binding by this compound.
Experimental Protocols
Pull-down Assay for PCNA-p21 Interaction Inhibition
This protocol is adapted from methodologies described in the literature.[4]
1. Preparation of p21-immobilized beads:
-
Recombinant His-tagged p21 protein is incubated with cobalt-chelated resin overnight at 4°C.
-
The resin is then washed multiple times with a suitable buffer (e.g., Tris-buffered saline with a low concentration of non-ionic detergent) to remove unbound p21.
2. Binding reaction:
-
Purified PCNA protein is incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) in a binding buffer for a predetermined time at 4°C.
-
The PCNA/T2AA mixture is then added to the p21-immobilized beads and incubated overnight at 4°C with gentle agitation to allow for binding.
3. Washing and Elution:
-
The beads are pelleted by centrifugation and the supernatant containing unbound proteins is removed.
-
The beads are washed extensively with the binding buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads using a high concentration of imidazole.
4. Analysis:
-
The eluted fractions are resolved by SDS-PAGE.
-
The presence of PCNA in the eluate is detected by Western blotting using an anti-PCNA antibody. The intensity of the PCNA band is quantified to determine the extent of inhibition by this compound.
Cellular Translesion Synthesis (TLS) Assay
This assay is used to assess the effect of this compound on the ability of cells to bypass DNA lesions, a process that often involves monoubiquitinated PCNA and specialized DNA polymerases.
1. Cell Culture and Transfection:
-
An appropriate cell line (e.g., a DNA repair-deficient line to isolate the TLS pathway) is cultured.
-
Cells are co-transfected with a plasmid containing a site-specific DNA lesion (e.g., a cisplatin adduct) within a reporter gene (e.g., lacZ) and a control plasmid without the lesion.
2. This compound Treatment:
-
Following transfection, cells are treated with this compound or a vehicle control at the desired concentration.
3. Plasmid Recovery and Analysis:
-
After a suitable incubation period to allow for plasmid replication, the plasmids are recovered from the cells.
-
The recovered plasmids are transformed into E. coli, and the bacteria are plated on a medium that allows for the scoring of the reporter gene activity (e.g., X-gal for lacZ).
-
The ratio of colonies expressing the active reporter from the lesion-containing plasmid to those from the control plasmid provides a measure of TLS efficiency. A decrease in this ratio in this compound-treated cells indicates inhibition of TLS.
Conclusion
This compound is a potent inhibitor of PCNA protein-protein interactions, with a clear mechanism of action involving the competitive binding to the PIP-box docking site. The available data strongly supports its on-target activity against PCNA and its interacting partners involved in DNA replication and repair. While its specificity is suggested by its mode of action, a comprehensive off-target profiling against a wider range of proteins would be beneficial to fully characterize its selectivity. The experimental protocols provided herein offer a foundation for researchers to further investigate the effects of this compound in various cellular contexts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PCNA Inhibition: T2AA Treatment vs. siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
Proliferating Cell Nuclear Antigen (PCNA) is a critical hub for DNA replication and repair, making it a compelling target for therapeutic intervention, particularly in oncology. This guide provides an objective comparison of two distinct methods for inhibiting PCNA function: the small molecule inhibitor T2AA and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate technique for their experimental needs.
At a Glance: this compound vs. siRNA for PCNA Inhibition
| Feature | This compound Treatment | siRNA-Mediated Knockdown |
| Mechanism of Action | Post-translational inhibitor; disrupts PCNA's interactions with other proteins. | Pre-translational inhibitor; degrades PCNA mRNA to prevent protein synthesis. |
| Mode of Inhibition | Functional inhibition of existing PCNA protein. | Reduction of total PCNA protein levels. |
| Onset of Action | Rapid, dependent on drug uptake and binding kinetics. | Slower, requires transfection, mRNA degradation, and protein turnover. |
| Duration of Effect | Transient, dependent on compound stability and washout. | Transient, typically lasts 3-7 days, dependent on cell division and siRNA stability.[1] |
| Specificity | Targets a specific binding pocket on the PCNA protein. Potential for off-target binding to other proteins. | Highly specific to the PCNA mRNA sequence. Potential for off-target gene silencing due to sequence similarity.[2][3] |
| Key Cellular Effects | Induces S-phase cell cycle arrest and apoptosis, often sensitizing cells to DNA damaging agents.[4][5][6] | Can lead to reduced cell proliferation. The induction of apoptosis may be less pronounced compared to rapid PCNA degradation, due to the slow turnover of the PCNA protein.[7][8] |
Mechanism of Action
This compound: A Disruptor of Protein-Protein Interactions
This compound is a small molecule inhibitor that functions by physically binding to PCNA and disrupting its ability to interact with other proteins.[5] Specifically, this compound has been shown to inhibit the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box motif.[5] This disruption prevents the recruitment of essential factors for DNA replication and repair to the replication fork. For instance, this compound can displace DNA polymerase δ from the PCNA ring, thereby stalling DNA synthesis.[5] It also affects monoubiquitinated PCNA, which is crucial for translesion DNA synthesis, a pathway involved in DNA damage tolerance.[4]
siRNA: A Silencer of Gene Expression
In contrast, small interfering RNA (siRNA) operates at the genetic level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA sequence as a guide to identify and cleave the complementary messenger RNA (mRNA) of PCNA. This targeted degradation of PCNA mRNA prevents its translation into protein, leading to a reduction in the overall cellular levels of PCNA.[1]
Quantitative Data Comparison
Direct comparative studies providing quantitative data for this compound and siRNA-mediated PCNA knockdown under the same experimental conditions are limited. However, data from independent studies offer insights into their respective efficacies.
Table 1: Efficacy of this compound in Cellular Assays
| Cell Line | Assay | Endpoint | Result | Reference |
| U2OS | PCNA-p21 Interaction Assay | IC50 | ~1 µM | --INVALID-LINK-- |
| U2OS | BrdU Incorporation | Inhibition of DNA Synthesis | Dose-dependent decrease | --INVALID-LINK-- |
| Cancer Cells | Clonogenic Survival (with Cisplatin) | Cell Viability | Significant decrease with combination treatment | --INVALID-LINK-- |
Table 2: Efficacy of siRNA-Mediated PCNA Knockdown
| Cell Line | siRNA Concentration | Time Point | Knockdown Efficiency (Protein) | Apoptotic Effect | Reference |
| A375 | 25 nM | 96 hours | Gradual reduction | No significant activation of Caspase-3 or cleaved PARP | --INVALID-LINK-- |
| PLB985 (DMF-differentiated) | Not specified | Not specified | Significant reduction | Sensitizes cells to apoptosis induced by other agents | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
1. Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium. A typical concentration range for initial experiments is 1-20 µM.[5]
3. Cell Treatment:
-
Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
4. Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific endpoint being measured (e.g., apoptosis, cell cycle arrest).
5. Downstream Analysis:
-
Following incubation, harvest the cells for analysis. This may include:
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to determine cytotoxicity.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to measure programmed cell death.
-
Cell Cycle Analysis: (e.g., Propidium iodide staining followed by flow cytometry) to assess cell cycle distribution.
-
Western Blotting: To analyze the expression and post-translational modification of PCNA and other relevant proteins.
-
Protocol 2: siRNA-Mediated Knockdown of PCNA
1. Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium so that they reach 60-80% confluency at the time of transfection.
2. Preparation of siRNA-Lipid Complexes:
-
For each transfection, dilute the PCNA-targeting siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 25 nM) in a serum-free medium.[8]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
3. Transfection:
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Gently rock the plate to ensure even distribution.
4. Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
The duration of incubation before analysis can vary. For mRNA knockdown, 24-48 hours is often sufficient. For protein knockdown, a longer period (48-96 hours) may be necessary due to the stability of the PCNA protein.[8]
5. Validation of Knockdown and Downstream Analysis:
-
RT-qPCR: Harvest RNA to quantify the reduction in PCNA mRNA levels.
-
Western Blotting: Lyse cells to analyze the reduction in PCNA protein levels.
-
Following confirmation of knockdown, proceed with functional assays as described for this compound treatment.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the roles of PCNA and the logic behind these inhibitory strategies, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PCNA's central role in DNA replication, DNA repair, and cell cycle control.
Caption: A simplified experimental workflow for this compound treatment and siRNA knockdown.
References
- 1. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arep.med.harvard.edu [arep.med.harvard.edu]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. A small molecule inhibitor of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) inhibits repair of interstrand DNA cross-link, enhances DNA double strand break, and sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PCNA/AR interaction inhibits AR-mediated signaling in castration resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Decoding Tumor Sensitivity: A Comparative Guide to Biomarkers for ALK Inhibitor Efficacy in NSCLC
For researchers, scientists, and drug development professionals, the identification of robust predictive biomarkers is paramount to the success of targeted cancer therapies. In the landscape of non-small cell lung cancer (NSCLC), the anaplastic lymphoma kinase (ALK) fusion oncogene stands as a clinically validated predictive biomarker for sensitivity to a class of drugs known as ALK tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of the biomarkers and methodologies used to predict sensitivity to these agents, supported by experimental data and detailed protocols.
The presence of a rearrangement in the ALK gene is the primary biomarker for predicting a positive response to ALK inhibitors.[1] This genetic aberration leads to the expression of a constitutively active fusion protein that drives tumor growth.[2] Accurate and timely detection of this biomarker is therefore critical for guiding treatment decisions. Several methodologies are employed for this purpose, each with its own set of performance characteristics.
Comparing the Tools: ALK Rearrangement Detection Methods
The accurate identification of patients with ALK-rearranged NSCLC is the cornerstone of personalized therapy with ALK inhibitors. The three most common methods for detecting ALK rearrangements are fluorescence in situ hybridization (FISH), immunohistochemistry (IHC), and next-generation sequencing (NGS).
| Method | Sensitivity | Specificity | Advantages | Disadvantages |
| Fluorescence in situ hybridization (FISH) | Considered the historical gold standard | High | Well-established; FDA-approved companion diagnostic for several ALK inhibitors.[3] | Technically demanding; interpretation can be subjective; can be costly and time-consuming. |
| Immunohistochemistry (IHC) | High (with modern assays like D5F3)[4] | High[4] | Widely available; cost-effective; rapid turnaround time; FDA-approved as a standalone test.[5][6] | Potential for false-positive or false-negative results; interpretation requires expertise. |
| Next-Generation Sequencing (NGS) | Excellent[7] | Excellent[7] | Can detect various fusion partners and other concurrent genomic alterations; high throughput.[7] | Higher cost; longer turnaround time; requires bioinformatics expertise for data analysis. |
A Head-to-Head Look at ALK Inhibitors: Clinical Efficacy in First-Line Treatment
The development of ALK inhibitors has seen a rapid evolution from first- to third-generation agents, each demonstrating improved efficacy and central nervous system (CNS) penetration. The following table summarizes the clinical performance of key ALK inhibitors in the first-line treatment of ALK-positive NSCLC.
| Drug | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial Response Rate (Measurable CNS Mets) |
| Crizotinib | PROFILE 1014 | 74% | 10.9 months | 71% |
| Alectinib | ALEX | 82.9% | 34.8 months | 81% |
| Brigatinib | ALTA-1L | 74% | 24.0 months | 78% |
| Lorlatinib | CROWN | 76% | Not Reached (at time of analysis)[8] | 82%[8] |
Data from a meta-analysis showed that alectinib significantly prolonged progression-free survival compared to crizotinib.[9] Similarly, the CROWN trial demonstrated a significant improvement in progression-free survival with lorlatinib compared to crizotinib, with a hazard ratio of 0.28.[8][10]
Navigating Resistance: The Next Frontier in Biomarker Development
Despite the initial success of ALK inhibitors, most patients eventually develop resistance. Mechanisms of resistance are broadly categorized as on-target (secondary mutations in the ALK kinase domain) or off-target (activation of bypass signaling pathways). The most common resistance mutation to second-generation inhibitors is ALK G1202R. Third-generation inhibitors like lorlatinib are designed to overcome many of these resistance mutations.
Experimental Corner: Protocols for Biomarker Detection
Detailed and standardized experimental protocols are crucial for the reliable detection of ALK rearrangements.
VENTANA ALK (D5F3) CDx Assay (Immunohistochemistry) Protocol
The VENTANA ALK (D5F3) CDx Assay is an FDA-approved IHC test for the detection of ALK protein in FFPE NSCLC tissue.[11]
Specimen Preparation:
-
Obtain a formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue block.
-
Cut 4-5 µm thick sections and mount on positively charged microscope slides.[12]
-
Ensure tissue is fixed in 10% neutral buffered formalin for 6-72 hours.[12]
Staining Procedure (on a BenchMark series instrument):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval.
-
Incubate with the primary antibody, VENTANA ALK (D5F3) Rabbit Monoclonal Primary Antibody.
-
Apply the OptiView DAB IHC Detection Kit and OptiView Amplification Kit.[12]
-
Counterstain with hematoxylin.
-
Dehydrate and coverslip the slides.
Interpretation:
-
Positive for ALK: Presence of strong granular cytoplasmic staining in tumor cells.[12]
-
Negative for ALK: Absence of strong granular cytoplasmic staining in tumor cells.[12] A matched negative control slide is run for every specimen to assess non-specific background staining.[11]
Vysis ALK Break Apart FISH Probe Kit Protocol
The Vysis ALK Break Apart FISH Probe Kit is the FDA-approved companion diagnostic for crizotinib.
Probe Description: The assay uses two DNA probes that flank the ALK gene on chromosome 2. A green fluorophore binds to the 5' region and a red fluorophore binds to the 3' region of the ALK gene.[3]
Procedure Outline:
-
Deparaffinize and pretreat FFPE tissue sections to allow probe penetration.
-
Denature the chromosomal DNA and the FISH probes.
-
Hybridize the probes to the target DNA overnight.[3]
-
Wash the slides to remove unbound probes.
-
Counterstain with DAPI.
-
Analyze under a fluorescence microscope.
Interpretation:
-
Negative for ALK rearrangement: Fused red and green signals (or two separate red and green signals in close proximity).
-
Positive for ALK rearrangement: Separation of red and green signals, or a single red signal with loss of the green signal, in ≥15% of tumor cells.[3]
Next-Generation Sequencing (NGS) for ALK Rearrangement
NGS offers a comprehensive approach to detect gene fusions. While specific protocols vary by platform, the general workflow is as follows:
Workflow Overview:
-
Nucleic Acid Extraction: Extract DNA and/or RNA from FFPE tumor tissue.
-
Library Preparation: Prepare sequencing libraries from the extracted nucleic acids. This involves fragmentation, adapter ligation, and amplification. For RNA-based sequencing, an additional reverse transcription step is required.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: Use bioinformatics pipelines to align the sequencing reads to the human genome and identify structural variants, including gene fusions.
Visualizing the Pathways and Processes
To better understand the molecular mechanisms and diagnostic workflows, the following diagrams have been generated.
Caption: ALK signaling pathway and inhibition.
Caption: ALK biomarker testing workflow.
References
- 1. onclive.com [onclive.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK (D5F3) CDx: an immunohistochemistry assay to identify ALK-positive NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Testing Guidelines [rethinkingnsclc.com]
- 7. Comprehensive NGS profiling to enable detection of ALK gene rearrangements and MET amplifications in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-Line Lorlatinib or Crizotinib in Advanced -Positive Lung Cancer. [themednet.org]
- 9. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-Line Lorlatinib Improves Progression-Free Survival vs Crizotinib in Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 11. diagnostics.roche.com [diagnostics.roche.com]
- 12. diagnostics.roche.com [diagnostics.roche.com]
A Comparative Analysis of T2AA and AOH1996: Two Distinct Approaches to Targeting PCNA in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Proliferating Cell Nuclear Antigen (PCNA) inhibitors: T2AA and AOH1996. While both molecules target the master regulator of DNA replication and repair, they employ fundamentally different mechanisms, offering distinct therapeutic opportunities and challenges.
This guide synthesizes available experimental data to objectively compare their performance, details the experimental methodologies for key cited studies, and visualizes their mechanisms of action and experimental workflows.
At a Glance: this compound vs. AOH1996
| Feature | This compound | AOH1996 |
| Primary Target | Monoubiquitinated PCNA and PCNA-PIP box interactions | Cancer-associated PCNA (caPCNA) |
| Core Mechanism | Inhibition of translesion DNA synthesis and interstrand cross-link repair | Induction of transcription-replication conflicts |
| Reported IC50/GI50 | ~1 µM (PCNA/PIP-box)[1]; 13.81 ± 2.0 µM (PCNA-p15)[2] | ~300 nM (median GI50 across >70 cancer cell lines)[3]; 0.72 µM (average IC50 in PDAC lines)[4] |
| Cellular Effects | S-phase arrest, induction of DNA replication stress, apoptosis[1] | G2/M or S-phase arrest, DNA double-strand breaks, apoptosis[3] |
| Therapeutic Strategy | Primarily as a sensitizer for DNA-damaging agents like cisplatin[5] | Monotherapy and in combination with DNA-damaging agents[6][7] |
| Development Stage | Preclinical | Phase I Clinical Trials[6] |
In-Depth Analysis: Mechanisms of Action
This compound and AOH1996 represent two distinct strategies for inhibiting the multifaceted roles of PCNA in cancer cells.
This compound: A Disruptor of DNA Damage Tolerance
This compound functions primarily by interfering with the protein-protein interactions that are crucial for DNA damage tolerance pathways. It achieves this through a dual-binding mechanism to PCNA. One molecule of this compound binds to the PIP-box binding pocket, a common docking site for many PCNA-interacting proteins. A second molecule binds to a novel site adjacent to the Lysine 164 residue, the site of PCNA monoubiquitination.[5]
This dual engagement effectively inhibits the interaction of PCNA with key proteins involved in translesion synthesis (TLS) and interstrand cross-link (ICL) repair, such as DNA polymerase η (pol η) and REV1.[5] By blocking these repair pathways, this compound creates a state of heightened DNA replication stress, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[1] A significant application of this compound is its ability to sensitize cancer cells to conventional DNA-damaging chemotherapeutics like cisplatin.[5]
Caption: this compound inhibits the interaction of mono-ubiquitinated PCNA with translesion polymerases.
AOH1996: Exploiting Transcription-Replication Conflicts
AOH1996 employs a more targeted approach by selectively acting on a cancer-associated isoform of PCNA (caPCNA).[6][7] Its primary mechanism revolves around the exacerbation of transcription-replication conflicts (TRCs), which are collisions between the DNA replication and transcription machineries. These conflicts are a major source of endogenous DNA double-strand breaks and genomic instability, and cancer cells are often more vulnerable to their effects.[8][9]
AOH1996 enhances the interaction between PCNA and RNA polymerase II (RNAPII), effectively creating a molecular roadblock on the DNA.[8] This stabilization of the PCNA-RNAPII complex prevents the resolution of TRCs, leading to the collapse of replication forks, the accumulation of DNA double-strand breaks, and ultimately, cancer cell-selective apoptosis.[3][9] This mechanism provides a therapeutic window, as normal cells are less reliant on the cellular machinery that AOH1996 disrupts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. medrxiv.org [medrxiv.org]
- 5. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. City of Hope scientists develop targeted chemotherapy able to kill all solid tumors in preclinical research | EurekAlert! [eurekalert.org]
- 7. cityofhope.org [cityofhope.org]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule targeting of transcription-replication conflict for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Mechanisms of Resistance to the PCNA Inhibitor T2AA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potential resistance mechanisms to T2AA, a small molecule inhibitor of the Proliferating Cell Nuclear Antigen (PCNA). This compound functions by disrupting the interaction between PCNA and its partner proteins, leading to the inhibition of DNA replication and repair, ultimately sensitizing cancer cells to DNA damaging agents like cisplatin.[1][2][3] Understanding how cancer cells might develop resistance to this compound is crucial for its clinical development and for designing effective combination therapies.
While direct experimental evidence for this compound resistance is currently limited in publicly available literature, this guide draws comparisons with other PCNA inhibitors and established principles of drug resistance to propose and explore potential mechanisms.
Potential Mechanisms of Resistance to this compound
The development of resistance to a targeted therapy like this compound can be multifaceted. Based on the mechanism of action of this compound and analogous PCNA inhibitors, we can hypothesize several key resistance pathways.
Alterations in the Drug Target: PCNA and its Interacting Proteins
Mutations in the drug's primary target or its interacting partners are a common mechanism of acquired resistance.
-
Mutations in PCNA-Binding Partners: A compelling potential mechanism for this compound resistance involves mutations in the PCNA-interacting proteins. For the similar PCNA inhibitor AOH1996, a point mutation in the PCNA-binding region of RNA polymerase II subunit RPB1 has been shown to confer resistance.[4][5] This suggests that mutations in the PIP-box or other PCNA-binding domains of proteins involved in DNA replication and repair could reduce the efficacy of this compound by preventing its disruptive action.
-
Mutations in PCNA Itself: Although less common for non-covalent inhibitors, mutations in PCNA at or near the this compound binding site could also lead to resistance. A mutation in PCNA (L47V) has been shown to confer resistance to AOH1996.[4] Such mutations could alter the conformation of the binding pocket, thereby reducing the affinity of this compound for its target.
Increased Drug Efflux
Cancer cells can develop resistance by actively pumping drugs out of the cell, thereby reducing the intracellular concentration of the therapeutic agent.
-
Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters are a family of efflux pumps known to be involved in multidrug resistance. Overexpression of pumps like P-glycoprotein (MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2) could potentially transport this compound out of the cell, although this has not been experimentally verified for this compound.
Alterations in Downstream Signaling and DNA Damage Response
Since this compound's efficacy is linked to its ability to induce DNA damage and inhibit repair, alterations in these downstream pathways could lead to resistance.
-
Enhanced DNA Repair Capacity: this compound sensitizes cancer cells to cisplatin by inhibiting the repair of interstrand cross-links and enhancing DNA double-strand breaks.[1][3] Therefore, cancer cells could develop resistance by upregulating alternative DNA repair pathways that are less dependent on the PCNA interactions disrupted by this compound.
-
Bypass of Cell Cycle Arrest: this compound induces S-phase arrest in cancer cells.[2] Mutations or altered expression of cell cycle checkpoint proteins could allow cells to bypass this this compound-induced arrest and continue to proliferate despite the presence of the drug.
Comparison of this compound with Other PCNA Inhibitors
Comparing this compound with other PCNA inhibitors in development can provide insights into potential resistance mechanisms and strategies to overcome them.
| Feature | This compound | AOH1996 | ATX-101 |
| Mechanism of Action | Inhibits monoubiquitinated PCNA interactions, disrupts PCNA-protein interactions.[1][3] | Induces transcription-replication conflicts by enhancing PCNA-RPB1 interaction.[4][5] | A cell-penetrating peptide that mimics the APIM motif, disrupting PCNA-protein interactions.[6] |
| Known Resistance | Not yet reported in literature. | Point mutation in the PCNA-binding region of RPB1.[4][5] | Not yet reported in literature. |
| Clinical Development | Preclinical. | Phase 1 clinical trials.[7][8] | Phase 1 clinical trials have been conducted.[6] |
Experimental Data and Protocols
Currently, there is a lack of published experimental data specifically demonstrating the generation and characterization of this compound-resistant cancer cell lines. However, a generalized protocol for developing drug-resistant cell lines can be adapted for this compound.
Generating this compound-Resistant Cell Lines: A General Protocol
-
Determine the initial IC50 of this compound: Culture the parental cancer cell line of interest and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Chronic Exposure to this compound: Begin by treating the parental cells with a low concentration of this compound (e.g., IC10-IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the concentration of this compound in the culture medium. This process of adaptation and dose escalation may take several months.
-
Isolation of Resistant Clones: Once a population of cells is able to proliferate at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Characterization of Resistant Phenotype:
-
Confirm Resistance: Determine the IC50 of this compound in the resistant clones and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Investigate Mechanisms:
-
Sequencing: Sequence the coding regions of PCNA and its key interacting partners (e.g., p21, FEN1, DNA polymerases) in the resistant clones to identify potential mutations.
-
Efflux Pump Activity: Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored, suggesting the involvement of efflux pumps. Measure the expression levels of ABC transporters using qPCR or western blotting.
-
DNA Damage and Repair Assays: Assess the levels of DNA damage (e.g., γH2AX foci) and the efficiency of DNA repair pathways in resistant versus parental cells after this compound and/or cisplatin treatment.
-
-
Visualizing Potential Resistance Pathways and Experimental Workflows
Signaling Pathway of this compound Action and Potential Resistance
Caption: Mechanism of this compound action and hypothesized resistance pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Conclusion and Future Directions
While this compound shows promise as a PCNA inhibitor for cancer therapy, the potential for acquired resistance remains a critical consideration. This guide outlines the most probable mechanisms of resistance based on its mode of action and data from analogous compounds. The primary hypothesized mechanisms include mutations in PCNA or its binding partners, increased drug efflux, and alterations in the DNA damage response pathway.
Further research is imperative to validate these proposed mechanisms. The generation and comprehensive characterization of this compound-resistant cell lines are essential next steps. Such studies will not only elucidate the specific molecular changes that drive resistance but also inform the development of rational combination therapies to overcome or prevent the emergence of resistance to this compound, ultimately maximizing its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) Inhibits Repair of Interstrand DNA Cross-link, Enhances DNA Double Strand Break, and Sensitizes Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule targeting of transcription-replication conflict for selective chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting of transcription-replication conflict for selective chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of T2AA: A Guide for Laboratory Professionals
Core Principles for T2AA Disposal
The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. For a compound like this compound, which is intended for laboratory research use only, this involves treating it as potentially hazardous chemical waste unless explicitly stated otherwise by a specific Safety Data Sheet (SDS). All waste materials, including the pure compound, solutions, and contaminated labware, must be managed in accordance with institutional, local, and national regulations.
Quantitative Data Summary
While no specific disposal-related quantitative data for this compound was found, the following table summarizes its relevant chemical and physical properties that inform disposal decisions.
| Property | Value | Source |
| Molecular Weight | 511.09 g/mol | |
| Formula | C₁₅H₁₅I₂NO₃ | |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO (to 100 mM), DMF (30 mg/ml), and Ethanol (30 mg/ml).[1] | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Procedural Guidance for this compound Disposal
The following step-by-step guidance outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste and should be adapted to comply with your institution's specific policies.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes:
-
Unused or expired pure this compound powder.
-
Stock solutions of this compound (e.g., in DMSO).
-
Diluted working solutions.
-
Contaminated labware and personal protective equipment (PPE), such as pipette tips, tubes, vials, gloves, and lab coats.
-
-
Segregate this compound waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization and Labeling
-
Solid Waste:
-
Collect pure this compound powder and contaminated solids (e.g., weighing paper, contaminated wipes) in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all this compound solutions in a dedicated, leak-proof, and shatter-resistant container.
-
If the solvent is flammable (e.g., ethanol), use a container suitable for flammable liquids.
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name "this compound ((βS)-β-Amino-4-(4-hydroxyphenoxy)-3,5-diiodobenzenepropanol)" and any solvents present with their approximate concentrations.
-
Include the date the waste was first added to the container.
-
Step 3: Storage of Waste
-
Store this compound waste in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent spills.
-
Keep waste containers securely sealed when not in use.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols
While no experimental protocols for the disposal of this compound were found, the general procedures outlined above are based on standard protocols for chemical waste management in a laboratory setting.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any questions or clarification.
References
Personal protective equipment for handling T2AA
For researchers, scientists, and drug development professionals working with T2AA, a small molecule inhibitor of proliferating cell nuclear antigen (PCNA), adherence to strict safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (βS)-β-Amino-4-(4-hydroxyphenoxy)-3,5-diiodobenzenepropanol |
| Molecular Formula | C₁₅H₁₅I₂NO₃ |
| Molecular Weight | 511.09 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage Temperature | Store at -20°C |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or latex gloves. Always inspect gloves for any tears or punctures before use.
-
Skin and Body Protection: A laboratory coat or gown should be worn to protect the skin and clothing. Ensure the lab coat is fully buttoned.
-
Respiratory Protection: If working with the solid form of this compound where dust may be generated, or if working in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Operational Plan for Handling this compound
Adherence to the following procedural steps will ensure the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling the Solid Compound:
-
When weighing the solid this compound, do so in a chemical fume hood to avoid inhalation of any dust particles.
-
Use a spatula to transfer the solid and avoid creating dust.
-
Close the container tightly after use to prevent contamination and exposure.
-
-
Preparing Solutions:
-
When dissolving this compound in a solvent like DMSO, add the solvent to the solid slowly to avoid splashing.
-
If the solution needs to be sonicated or heated to aid dissolution, ensure the container is properly sealed.
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid direct contact with skin and eyes.
-
Clearly label all containers with the name of the compound and its concentration.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound and solutions containing this compound should be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatible.
-
Follow your institution's and local regulations for hazardous waste disposal.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated.
-
Dispose of these materials in a designated hazardous waste container.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
